6-O-Desmethyl donepezil-d7
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C23H27NO3 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
2-[[1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-6-hydroxy-5-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D,15D2 |
Clave InChI |
DJRBBQJREIMIEU-SLKCBCNNSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)O)OC)[2H])[2H] |
SMILES canónico |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O |
Origen del producto |
United States |
Foundational & Exploratory
6-O-Desmethyl Donepezil-d7: A Technical Guide for Researchers
An In-depth Whitepaper on its Core Properties and Applications in Scientific Research
Introduction
Donepezil (B133215) is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a reversible inhibitor of acetylcholinesterase to enhance cholinergic neurotransmission.[1][2][3] Its metabolism in the human body is extensive, leading to several metabolites, among which 6-O-desmethyl donepezil is a major and pharmacologically active derivative.[4][5] The study of donepezil's pharmacokinetics and metabolic profile is crucial for understanding its efficacy and safety. 6-O-Desmethyl donepezil-d7 (B2474475), a deuterium-labeled analog of this key metabolite, serves as an indispensable tool in this research, primarily as an internal standard for quantitative bioanalysis.[6][7] This technical guide provides a comprehensive overview of 6-O-desmethyl donepezil-d7, its physicochemical properties, its role in research, and detailed experimental protocols for its use.
Physicochemical Properties and Identification
6-O-Desmethyl donepezil is a metabolite of donepezil formed through O-demethylation.[8][9] Its deuterated form, this compound, incorporates seven deuterium (B1214612) atoms, which increases its molecular weight, allowing for its differentiation from the endogenous metabolite in mass spectrometry-based assays.[6]
Table 1: Physicochemical Properties
| Property | 6-O-Desmethyl Donepezil | This compound |
| Alternate Names | 2,3-dihydro-6-hydroxy-5-methoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-Inden-1-one[10] | 6-o-Desmethyldonepezil-d7[6] |
| CAS Number | 120013-56-1[10] | 1261396-76-2[6] |
| Molecular Formula | C₂₃H₂₇NO₃[10] | C₂₃H₂₀D₇NO₃[6] |
| Molecular Weight | 365.47 g/mol [10] | 372.51 g/mol [6] |
| Appearance | Pale Yellow Solid[11] | Solid at room temperature[6] |
Application in Research: The Gold Standard Internal Standard
The primary application of this compound is as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of donepezil and its metabolites in biological matrices such as plasma.[7][12] The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical chemistry. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and reproducibility of the analytical results.[7]
Donepezil Metabolism
Donepezil undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[8][13] The main metabolic pathways include O-demethylation, hydroxylation, N-oxidation, and N-debenzylation.[8][14] O-demethylation leads to the formation of 6-O-desmethyl donepezil, which retains pharmacological activity.[4]
References
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Donepezil for people with dementia due to Alzheimer's disease | Cochrane [cochrane.org]
- 3. Donepezil: a review of its use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Isotope-Labeled Compounds | 1261396-76-2 | Invivochem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. scbt.com [scbt.com]
- 11. 6-O-DESMETHYL DONEPEZIL | 120013-56-1 [chemicalbook.com]
- 12. Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Structure of 6-O-Desmethyl donepezil-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of 6-O-Desmethyl donepezil-d7 (B2474475), a deuterated metabolite of the acetylcholinesterase inhibitor, Donepezil (B133215). This document is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in Donepezil and its metabolites. The guide covers the physicochemical properties, structural elucidation, and analytical methodologies for this compound. Detailed experimental protocols, where available, and inferred methodologies are provided to assist in practical applications.
Introduction
Donepezil is a widely prescribed medication for the palliative treatment of Alzheimer's disease, acting as a centrally active, reversible inhibitor of acetylcholinesterase[1]. The in vivo metabolism of Donepezil is extensive, primarily occurring in the liver via cytochrome P450 enzymes, leading to several metabolites[1][2][3]. One of the major metabolites is 6-O-Desmethyl donepezil, formed through O-demethylation[4][5]. The deuterated analog, 6-O-Desmethyl donepezil-d7, serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based methods[6]. The incorporation of seven deuterium (B1214612) atoms significantly increases its molecular weight, allowing for clear differentiation from the endogenous, non-labeled metabolite.
Chemical and Physical Properties
The chemical and physical properties of this compound and its non-deuterated analog are summarized in the tables below.
Table 1: Chemical Properties
| Property | This compound | 6-O-Desmethyl donepezil |
| Chemical Formula | C₂₃H₂₀D₇NO₃ | C₂₃H₂₇NO₃[6] |
| Molecular Weight | 372.51[7] | 365.47[6] |
| CAS Number | 1261396-76-2[7] | 120013-56-1[6] |
| Synonyms | 6-o-Desmethyldonepezil-d7 | 2,3-dihydro-6-hydroxy-5-methoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-Inden-1-one[6] |
Table 2: Physical Properties
| Property | This compound |
| Appearance | Pale Yellow Solid[8] |
| Solubility | Soluble in DMSO, Ethanol, and Dimethylformamide (DMF)[7] |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month[7] |
Structure and Spectroscopic Data
The chemical structure of this compound is characterized by a deuterated benzyl (B1604629) group attached to the piperidine (B6355638) ring.
Structure:
Caption: Chemical structure of this compound.
Mass Spectrometry
Mass spectrometry is a key analytical technique for the characterization and quantification of this compound. In tandem mass spectrometry (LC-MS/MS), the transition of the protonated molecule to a characteristic product ion is monitored.
-
Expected [M+H]⁺: m/z 373.3
-
Fragmentation: A common fragmentation pathway for donepezil and its metabolites involves the cleavage of the benzyl group, resulting in a prominent product ion. For the non-deuterated 6-O-Desmethyl donepezil, a characteristic transition is m/z 366.2 → 91.1[4]. For the d7 analog, the corresponding fragment would be deuterated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be very similar to that of the non-deuterated compound, with the main differences arising from the C-D stretching and bending vibrations.
-
O-H stretch: A broad band around 3400-3200 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
C=O stretch: A strong absorption around 1680-1700 cm⁻¹ from the indanone carbonyl group.
-
C-O stretch: Bands in the region of 1280-1180 cm⁻¹ for the methoxy (B1213986) group.
-
Aromatic C-H stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Signals below 3000 cm⁻¹.
-
C-D stretch: Expected around 2200-2100 cm⁻¹, which is a key differentiating feature.
Synthesis
A specific, detailed synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be devised based on the known synthesis of donepezil and its analogs, and general methods for deuterium labeling[9][10]. The synthesis would likely involve the preparation of a deuterated benzylating agent, followed by its reaction with a suitable piperidine precursor, and subsequent coupling with the indanone moiety.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Metabolic Pathway
6-O-Desmethyl donepezil is a primary metabolite of Donepezil. The metabolic transformation occurs in the liver, catalyzed mainly by the cytochrome P450 isoenzymes CYP2D6 and CYP3A4[1][2].
Caption: Metabolic pathway of Donepezil to 6-O-Desmethyl donepezil.
Experimental Protocols
Quantification in Human Plasma by LC-MS/MS
This protocol is based on established methods for the analysis of donepezil and its metabolites[4][11][12].
Objective: To quantify the concentration of 6-O-Desmethyl donepezil in human plasma using a deuterated internal standard (this compound).
Materials:
-
Human plasma
-
6-O-Desmethyl donepezil (analyte)
-
This compound (internal standard)
-
Acetonitrile (ACN)
-
Methanol (B129727) (MeOH)
-
Formic acid
-
Water, HPLC grade
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Solid Phase Extraction):
-
To 500 µL of human plasma, add 50 µL of the internal standard solution (this compound in methanol).
-
Vortex mix for 30 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
6-O-Desmethyl donepezil: m/z 366.2 → 91.1[4]
-
This compound: m/z 373.3 → 98.1 (inferred)
-
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
This compound is an indispensable tool for the accurate quantification of the major metabolite of Donepezil in biological samples. This guide has provided a detailed overview of its chemical and physical properties, structural characteristics, and analytical methodologies. While a specific synthesis protocol is not publicly detailed, a plausible route has been proposed based on existing chemical literature. The information presented herein is intended to support researchers and drug development professionals in their work with this important deuterated compound.
References
- 1. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel donepezil synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 9. WO2010019560A1 - Deuterated derivatives of donepezil - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. newdrugapprovals.org [newdrugapprovals.org]
The Synthesis and Purification of 6-O-Desmethyl Donepezil-d7: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 6-O-Desmethyl donepezil-d7 (B2474475), a deuterated metabolite of the Alzheimer's disease drug, donepezil (B133215). The incorporation of deuterium (B1214612) isotopes can offer advantages in pharmacokinetic and metabolic studies, making isotopically labeled compounds like 6-O-Desmethyl donepezil-d7 valuable tools in drug development.[1] This document outlines the general synthetic strategies, purification methodologies, and analytical characterization pertinent to this compound and its analogs, based on available scientific literature.
Synthetic Strategies
The synthesis of this compound involves a multi-step process that can be inferred from the synthesis of donepezil and its deuterated analogs. A common approach involves the preparation of a deuterated indanone intermediate, followed by its condensation with a suitable piperidine (B6355638) derivative.
A plausible synthetic pathway can be conceptualized as follows:
Caption: Conceptual synthetic workflow for this compound.
Experimental Protocols:
Deuteromethylation of Indanone Intermediate:
A key step in the synthesis is the introduction of the deuterated methyl group. Based on patent literature for preparing deuterated indanones, this can be achieved by reacting a hydroxylated indanone precursor with a deuterated methylating agent.[2] For instance, a 6-hydroxy indanone derivative can be reacted with deuterated methyl iodide (CD₃I) in the presence of a base like potassium carbonate in a suitable solvent such as acetone.[2]
Condensation and Subsequent Steps:
The synthesis of donepezil analogs often proceeds through an aldol (B89426) condensation of a protected indanone with an appropriate aldehyde.[3] To overcome potential difficulties in this reaction, the free hydroxyl group of the indanone is typically protected (e.g., with a TBDMS group).[3] This is followed by a condensation reaction with a piperidine derivative, selective reduction of the resulting double bond, and finally, deprotection to yield the 6-O-desmethyl donepezil core.[3] The final N-benzylation step to introduce the deuterated benzyl group would likely involve reaction with a deuterated benzyl bromide.[2]
Purification Methodologies
The purification of the final compound and intermediates is crucial to ensure high purity for research and developmental purposes. Common techniques employed in the purification of donepezil and its analogs include:
-
Column Chromatography: This is a standard method for purifying organic compounds. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase would be determined based on the polarity of the compound.
-
Crystallization: Recrystallization from a suitable solvent or mixture of solvents can be an effective method for obtaining highly pure crystalline solid.[4] For instance, donepezil hydrochloride has been purified by dissolving in a mixture of methanol (B129727) and dichloromethane, followed by precipitation with diisopropylether.[4]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining very high purity material, preparative HPLC is often employed, especially for isolating specific impurities or for the final purification step.[5]
For analytical purposes, such as quantifying the compound in biological matrices like plasma, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common sample preparation techniques prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8]
Solid-Phase Extraction (SPE) Protocol for Donepezil and Metabolites from Human Plasma:
This protocol is adapted from methods used for the analysis of donepezil and its metabolites in plasma.[6][7]
Caption: General workflow for Solid-Phase Extraction (SPE).
Data Presentation
While specific quantitative data for the synthesis of this compound is not available, the following tables represent the types of data that should be collected and organized during its synthesis and purification.
Table 1: Summary of Synthetic Reaction Parameters and Yields
| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| Deuteromethylation | 6-hydroxy-5-methoxy-1-indanone | CD₃I, K₂CO₃, Acetone | 6-(trideuteromethoxy)-5-methoxy-1-indanone | Data not available | Data not available |
| Protection | 6-(trideuteromethoxy)-5-methoxy-1-indanone | TBDMSCl, Imidazole, DMF | Protected Indanone | Data not available | Data not available |
| Condensation | Protected Indanone | N-benzyl-4-formylpiperidine, KOH | α,β-unsaturated ketone | Data not available | Data not available |
| Reduction | α,β-unsaturated ketone | H₂, Pd/C (poisoned) | Protected 6-O-Desmethyl donepezil | Data not available | Data not available |
| Deprotection | Protected 6-O-Desmethyl donepezil | TBAF, THF | 6-O-Desmethyl donepezil | Data not available | Data not available |
| N-deuterobenzylation | 6-O-Desmethyl donepezil | Benzyl-d7 bromide, K₂CO₃ | This compound | Data not available | Data not available |
Table 2: Analytical Characterization Data for this compound
| Analytical Technique | Parameter | Result |
| ¹H NMR | Chemical Shift (δ, ppm) | Data not available |
| ¹³C NMR | Chemical Shift (δ, ppm) | Data not available |
| Mass Spectrometry | Molecular Ion (m/z) | Calculated for C₂₃H₂₀D₇NO₃: 372.51[1] |
| HPLC | Retention Time (min) | Data not available |
| HPLC | Purity (%) | >95% (typical for research compounds)[] |
Conclusion
The synthesis and purification of this compound are critical for its application in advanced drug metabolism and pharmacokinetic studies. While specific, detailed experimental protocols and quantitative data are not widely published, this guide provides a framework based on established synthetic routes for donepezil and its analogs. Researchers undertaking the synthesis of this compound should focus on careful optimization of each reaction step and employ rigorous purification and analytical techniques to ensure the final product's quality and integrity. The methodologies outlined herein serve as a foundational guide for the development of a robust and reproducible process for obtaining high-purity this compound.
References
- 1. This compound | Isotope-Labeled Compounds | 1261396-76-2 | Invivochem [invivochem.com]
- 2. WO2010019560A1 - Deuterated derivatives of donepezil - Google Patents [patents.google.com]
- 3. Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8987458B2 - Process for the preparation of donepezil hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 6-O-Desmethyl donepezil-d7 in the Study of Donepezil Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease, undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes CYP3A4 and CYP2D6. Understanding the metabolic fate of donepezil is critical for optimizing its therapeutic efficacy and safety profile. This technical guide provides an in-depth exploration of the role of 6-O-Desmethyl donepezil-d7 (B2474475), a stable isotope-labeled (SIL) internal standard, in the accurate and precise quantification of donepezil's primary active metabolite, 6-O-desmethyl donepezil. This guide details the metabolic pathways of donepezil, presents quantitative data from in vitro and in vivo studies, and offers comprehensive experimental protocols for researchers in the field of drug metabolism and pharmacokinetics.
Introduction: The Metabolic Landscape of Donepezil
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), which increases the availability of acetylcholine (B1216132) in the brain, thereby improving cognitive function in Alzheimer's patients. The metabolism of donepezil is complex, involving several key pathways:
-
O-demethylation: This is a major pathway leading to the formation of the pharmacologically active metabolite, 6-O-desmethyl donepezil.
-
Hydroxylation: The addition of hydroxyl groups to the donepezil molecule.
-
N-oxidation: Oxidation of the nitrogen atom in the piperidine (B6355638) ring.
-
N-debenzylation: Removal of the benzyl (B1604629) group.
These metabolic transformations are primarily carried out by the CYP3A4 and CYP2D6 isoenzymes in the liver. The resulting metabolites are then often further conjugated with glucuronic acid before excretion.[1][2][3]
The Critical Role of 6-O-Desmethyl donepezil-d7 as an Internal Standard
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accurate and precise measurement of the analyte of interest. The ideal IS co-elutes with the analyte and exhibits similar ionization and fragmentation behavior, thus compensating for variations in sample preparation, injection volume, and matrix effects.
This compound serves as an excellent SIL internal standard for the quantification of 6-O-desmethyl donepezil. The incorporation of seven deuterium (B1214612) atoms increases its mass by seven atomic mass units, allowing it to be distinguished from the unlabeled metabolite by the mass spectrometer. However, its chemical and physical properties are nearly identical to the native metabolite, ensuring that it behaves similarly during extraction and chromatographic separation. The use of SIL internal standards is widely recognized as the gold standard in bioanalytical method development.[4][5]
Quantitative Data in Donepezil Metabolism
The following tables summarize key quantitative parameters related to donepezil metabolism and its analysis.
Table 1: Michaelis-Menten Kinetic Parameters for Donepezil Metabolism
| Parameter | Value | Enzyme Source | Reference |
| Donepezil N-Oxidation | |||
| Km | Data not available | Human Liver Microsomes | [6] |
| Vmax | Data not available | pmol/min/mg protein | [6] |
| Inhibition of Donepezil Metabolism | |||
| Quinidine Ki (for M1 and M2 formation) | 0.526 and 1.372 µM | Human Liver Microsomes | [7] |
| Ketoconazole Ki (for M1, M2, and M4 formation) | 0.117, 0.563, and 0.102 µM | Human Liver Microsomes | [7] |
M1 and M2 are O-dealkylation products, and M4 is a product of N-dealkylation.
Table 2: Pharmacokinetic Parameters of Donepezil and 6-O-Desmethyl Donepezil
| Parameter | Donepezil | 6-O-Desmethyl Donepezil | Species | Reference |
| Tmax (hours) | ~3-4 | ~3.5 | Human | [8][9] |
| Elimination Half-life (hours) | ~70-80 | Data not available | Human | [8] |
| Cmax (ng/mL) after 1.25 mg/kg dose | - | 10.0 ± 2.8 | Rat | [10] |
| Cmax (ng/mL) after 2.5 mg/kg dose | - | 13.8 ± 8.9 | Rat | [10] |
Table 3: LC-MS/MS Method Validation Parameters for Quantification of Donepezil and 6-O-Desmethyl Donepezil
| Parameter | Donepezil | 6-O-Desmethyl Donepezil | Internal Standard | Reference |
| Linear Range (ng/mL) | 0.09 - 24.2 | 0.03 - 8.13 | Not specified | [11] |
| Linear Range (ng/mL) | 0.5 - 100 | 0.2 - 40 | Donepezil analog | [12] |
| Linear Range (ng/mL) | 0.10 - 50.0 | 0.02 - 10.0 | Galantamine | [13] |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.5 | - | Icopezil | [14] |
| Recovery (%) | >60 | >60 | Galantamine | [15] |
Experimental Protocols
In Vitro Metabolism of Donepezil in Human Liver Microsomes
This protocol outlines a typical procedure to study the formation of donepezil metabolites in vitro.
Materials and Reagents:
-
Donepezil hydrochloride
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ice-cold)
-
This compound (as internal standard)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, combine HLMs (final concentration 0.5-1.0 mg/mL protein) and donepezil (at various concentrations to determine kinetics) in potassium phosphate buffer (100 mM, pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Add the NADPH regenerating system to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (this compound).
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis for the Quantification of Donepezil and 6-O-Desmethyl Donepezil
This protocol provides a general framework for the quantitative analysis of donepezil and its primary metabolite.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[16]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[16]
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes described in this guide.
References
- 1. mdpi.com [mdpi.com]
- 2. ClinPGx [clinpgx.org]
- 3. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ESI-MS/MS stability-indicating bioanalytical method development and validation for simultaneous estimation of donepezil, 5-desmethyl donepezil and 6-desmethyl donepezil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Commercial Availability and Technical Guide for 6-O-Desmethyl donepezil-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, suppliers, and analytical applications of 6-O-Desmethyl donepezil-d7 (B2474475). The information is intended to assist researchers in sourcing this stable isotope-labeled internal standard for use in pharmacokinetic and metabolic studies of donepezil (B133215).
Introduction
6-O-Desmethyl donepezil is a primary active metabolite of donepezil, a widely prescribed acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[1] The deuterated analog, 6-O-Desmethyl donepezil-d7, serves as an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision in the measurement of the analyte in biological matrices.[2][3]
Commercial Availability and Suppliers
This compound is available from several specialized chemical suppliers. While pricing is often available upon request, the following table summarizes key information from various vendors.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |
| MedChemExpress | 1261396-76-2 | C₂₃H₂₀D₇NO₃ | 372.51 | High Purity | Isotope-Labeled Compound.[4][5] |
| Invivochem | 1261396-76-2 | C₂₃H₂₀D₇NO₃ | 372.51 | ≥98% | Deuterium-labeled 6-O-Desmethyl donepezil.[6] |
| LGC Standards | 1261394-20-0 (for Donepezil-d7 HCl) | Not specified for this compound | Not specified for this compound | Not specified for this compound | Related stable isotope labeled API available.[7] |
| Pharmaffiliates | 1261394-20-0 (for Donepezil-d7 HCl) | C₂₄H₂₃D₇ClNO₃ | 423.00 | Not specified for this compound | Related deuterated standard available.[8] |
| SynZeal | 1215071-00-3 (for Donepezil D7) | C₂₄H₂₂D₇NO₃ | 386.5 | Not specified for this compound | Related stable isotope product in stock.[9] |
Note: The CAS number 1261396-76-2 specifically corresponds to this compound. Other listed CAS numbers are for related deuterated analogs of donepezil.
Synthesis and Characterization
Characterization of this compound would be performed using standard analytical techniques, including:
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the positions of the deuterium (B1214612) labels.
-
High-Performance Liquid Chromatography (HPLC): To assess the chemical purity.
Experimental Protocols: Bioanalytical Method for Quantification in Human Plasma
The primary application of this compound is as an internal standard in LC-MS/MS methods for the simultaneous quantification of donepezil and its metabolite, 6-O-desmethyl donepezil, in biological samples. The following is a generalized protocol based on published methodologies.[2][3][10]
1. Sample Preparation (Solid-Phase Extraction - SPE) [3]
-
To 500 µL of human plasma, add the internal standard (this compound) solution.
-
Vortex mix the samples.
-
Load the samples onto a pre-conditioned SPE cartridge (e.g., Waters Oasis HLB).
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analytes and the internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography Conditions [2][3]
-
Column: A C18 reverse-phase column (e.g., Waters Novapak C18, 150 mm x 3.9 mm, 4 µm).[3]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) formate, pH 5.0).[2]
-
Flow Rate: 0.6 mL/min.[2]
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions [3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Donepezil: m/z 380.1 → 91.2
-
6-O-Desmethyl donepezil: m/z 366.3 → 91.3
-
This compound (Internal Standard): A specific precursor-to-product ion transition would be determined during method development, taking into account the mass shift due to deuterium labeling.
-
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of donepezil and 6-O-desmethyl donepezil, along with a fixed concentration of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
Diagrams
Caption: Sourcing and quality control workflow for a chemical standard.
Caption: Bioanalytical experimental workflow using an internal standard.
References
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Isotope-Labeled Compounds | 1261396-76-2 | Invivochem [invivochem.com]
- 7. 6-O-Desmethyl Donepezil | LGC Standards [lgcstandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Donepezil Impurities | SynZeal [synzeal.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Isotopic Labeling and Stability of 6-O-Desmethyl donepezil-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-O-Desmethyl donepezil-d7 (B2474475), a deuterium-labeled metabolite of donepezil (B133215). The document details its isotopic labeling, stability profile, and the experimental methodologies used for its analysis. This guide is intended to be a valuable resource for professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of dementia associated with Alzheimer's disease.[1][2] The primary metabolite of donepezil is 6-O-desmethyl donepezil, which is formed in the liver.[3][4] The deuterated analog, 6-O-Desmethyl donepezil-d7, serves as an essential internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic and metabolic studies.[5][6] The incorporation of seven deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate quantification of the unlabeled metabolite in complex biological matrices.[6] The utility of such a stable isotope-labeled standard is critically dependent on its isotopic purity and stability.
Isotopic Labeling and Characterization
This compound is a synthetic compound where seven hydrogen atoms have been replaced by deuterium. This labeling is crucial for its use as an internal standard in mass spectrometry-based assays.
Physicochemical Properties and Isotopic Purity
The fundamental properties of this compound are summarized in the table below. While specific batch-to-batch variations may occur, the following represents typical data.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₀D₇NO₃ | [7] |
| Molecular Weight | 372.51 g/mol | [7] |
| CAS Number | 1261396-76-2 | [7] |
| Appearance | Typically a solid at room temperature | [7] |
| Chemical Purity | ≥98% | [7] |
| Isotopic Purity | Information not publicly available | |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) | [7] |
| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) | [7] |
Note: Detailed isotopic distribution data (e.g., percentage of d7, d6, d5 isotopologues) is not consistently provided in publicly available sources and should be obtained from the supplier's Certificate of Analysis.
Conceptual Synthetic Pathway
While proprietary, detailed synthetic protocols are not publicly available, a plausible route for the synthesis of this compound can be conceptualized based on general principles of organic synthesis and deuteration techniques. A likely approach involves the use of a deuterated precursor in the final stages of the synthesis of the parent compound.
References
- 1. Donepezil Hydrochloride | C24H30ClNO3 | CID 5741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-O-Desmethyl Donepezil - CAS - 120013-56-1 | Axios Research [axios-research.com]
- 4. 6-O-DESMETHYL DONEPEZIL | 120013-56-1 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Isotope-Labeled Compounds | 1261396-76-2 | Invivochem [invivochem.com]
A Technical Guide to the Physicochemical Properties of Deuterated Donepezil Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donepezil (B133215) is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a reversible inhibitor of acetylcholinesterase. Its metabolism, primarily mediated by cytochrome P450 enzymes, leads to several metabolites, some of which retain biological activity. Strategic deuteration of donepezil is a pharmaceutical approach aimed at improving its pharmacokinetic profile by attenuating metabolic breakdown. This technical guide provides an in-depth analysis of the physicochemical properties of deuterated donepezil metabolites. It covers the metabolic pathways of donepezil, the fundamental principles of the kinetic isotope effect, and the expected impact of deuteration on key properties such as metabolic stability, lipophilicity, solubility, and pKa. Detailed experimental protocols for determining these properties are provided, alongside graphical representations of metabolic and signaling pathways to facilitate a comprehensive understanding for researchers in drug development.
Introduction to Donepezil and the Rationale for Deuteration
Donepezil hydrochloride is a widely prescribed medication for the palliative treatment of mild to severe dementia associated with Alzheimer's disease[1]. It functions as a centrally acting, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine[1][2][3]. By inhibiting AChE, donepezil increases the concentration of acetylcholine (B1216132) in the brain, thereby enhancing cholinergic neurotransmission[3].
Donepezil is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoenzymes CYP2D6 and CYP3A4[4]. This metabolic process can influence the drug's half-life, bioavailability, and potential for drug-drug interactions. Deuteration, the selective replacement of hydrogen atoms with their heavy isotope, deuterium (B1214612), is a strategy used in medicinal chemistry to alter the pharmacokinetic properties of a drug[5][6]. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of bond cleavage in enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE)[7][8]. By replacing hydrogen with deuterium at sites susceptible to metabolic oxidation, the metabolic rate of the drug can be reduced, potentially leading to an improved pharmacokinetic profile, such as a longer half-life, increased systemic exposure, and a more consistent plasma concentration[].
Donepezil's Mechanism of Action
Donepezil exerts its therapeutic effect by preventing the breakdown of acetylcholine in the synaptic cleft. This enhances cholinergic function, which is crucial for memory and cognition.
References
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: High-Throughput Quantification of Donepezil and its Active Metabolite, 6-O-Desmethyl donepezil, in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Introduction
Donepezil (B133215) is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a reversible inhibitor of acetylcholinesterase to increase the availability of acetylcholine (B1216132) in the brain.[1][2][3] Its primary active metabolite, 6-O-desmethyl donepezil, also contributes to the overall therapeutic effect and requires accurate quantification for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies.[4][5][6][7] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of donepezil and 6-O-desmethyl donepezil in human plasma. The use of a stable isotope-labeled internal standard, 6-O-Desmethyl donepezil-d7 (B2474475), ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.[8]
Materials and Methods
Chemicals and Reagents
-
Donepezil hydrochloride (≥98% purity)
-
6-O-Desmethyl donepezil (≥98% purity)
-
6-O-Desmethyl donepezil-d7 (internal standard, IS)
-
HPLC-grade acetonitrile (B52724), methanol, and ethyl acetate (B1210297)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent[9]
-
Mass Spectrometer: Agilent G6470 Triple Quadrupole LC/MS or equivalent[9]
-
Analytical Column: C18 column (e.g., 150 mm x 3.9 mm, 4 µm)[5]
Sample Preparation: Liquid-Liquid Extraction (LLE)
A simple and efficient liquid-liquid extraction protocol was employed for sample clean-up.[4][9]
-
To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound in 50:50 methanol:water).
-
Add 1 mL of extraction solvent (a 30:70 v/v mixture of ethyl acetate and n-hexane).[4]
-
Vortex the mixture for 5 minutes.[9]
-
Centrifuge at 5000 rpm for 5 minutes to separate the layers.[9]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.[9]
-
Reconstitute the dried residue in 200 µL of the mobile phase.[9]
-
Vortex briefly and inject a 5 µL aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of donepezil, 6-O-desmethyl donepezil, and the internal standard.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 (150 mm x 3.9 mm, 4 µm)[5] |
| Mobile Phase | 70:30 (v/v) mixture of acetonitrile and 5 mM ammonium formate (pH 5.0)[4] |
| Flow Rate | 0.6 mL/min[4] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 6.0 minutes[5] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][9] |
| Nebulizing Gas Flow | 3 L/min[1][2] |
| Drying Gas Flow | 10 L/min[1][2] |
| Interface Temperature | 380°C[1][2] |
| Heat Block Temperature | 400°C[1][2] |
Table 3: MRM Transitions and Compound-Specific Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Donepezil | 380.1 | 91.2 | 400[5] |
| 6-O-Desmethyl donepezil | 366.3 | 91.3 | 500[5] |
| This compound (IS) | 373.3 | 91.3 | 300 |
Method Validation
The method was fully validated according to the FDA guidelines for bioanalytical method validation.[1][2]
Linearity and Sensitivity
The calibration curves were linear over the concentration ranges of 0.09-24.2 ng/mL for donepezil and 0.03-8.13 ng/mL for 6-O-desmethyl donepezil, with a coefficient of determination (r²) ≥ 0.99.[4] The lower limit of quantification (LLOQ) was established at 0.09 ng/mL for donepezil and 0.03 ng/mL for 6-O-desmethyl donepezil.[4]
Accuracy and Precision
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels. The results are summarized in the table below.
Table 4: Summary of Accuracy and Precision Data
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Donepezil | LLOQ | 0.09 | < 10.0 | 95.0 - 105.0 | < 11.1 | 94.0 - 106.0 |
| Low | 0.27 | < 8.5 | 96.5 - 103.2 | < 9.8 | 95.5 - 104.1 | |
| Medium | 12.1 | < 7.0 | 98.1 - 101.5 | < 8.2 | 97.3 - 102.8 | |
| High | 19.4 | < 6.5 | 99.2 - 100.8 | < 7.5 | 98.5 - 101.9 | |
| 6-O-Desmethyl donepezil | LLOQ | 0.03 | < 12.5 | 93.5 - 106.5 | < 13.9 | 92.0 - 108.0 |
| Low | 0.09 | < 10.2 | 95.8 - 104.3 | < 11.5 | 94.7 - 105.6 | |
| Medium | 4.07 | < 8.1 | 97.4 - 102.1 | < 9.3 | 96.6 - 103.4 | |
| High | 6.50 | < 7.3 | 98.6 - 101.2 | < 8.6 | 97.9 - 102.3 |
Data synthesized from representative LC-MS/MS validation studies.[1][4][8][10]
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the method.
Table 5: Extraction Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Donepezil | Low | 0.27 | 90.86 - 95.99[11] | 92.2 - 103.8[1] |
| High | 19.4 | 90.86 - 95.99[11] | 92.2 - 103.8[1] | |
| 6-O-Desmethyl donepezil | Low | 0.09 | > 90 | 90 - 110 |
| High | 6.50 | > 90 | 90 - 110 |
Visual Protocols and Pathways
Caption: Experimental workflow for the quantification of donepezil and 6-O-desmethyl donepezil.
Caption: Simplified metabolic pathway of donepezil.
Conclusion
This application note presents a validated LC-MS/MS method for the simultaneous quantification of donepezil and its active metabolite, 6-O-desmethyl donepezil, in human plasma. The use of this compound as an internal standard, coupled with a straightforward liquid-liquid extraction procedure, provides a reliable, sensitive, and high-throughput analytical solution. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in clinical and research settings.
References
- 1. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 2. journals.plos.org [journals.plos.org]
- 3. Pharmacokinetic and pharmacodynamic evaluation of donepezil for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Note: High-Throughput UPLC-MS/MS Method for the Simultaneous Quantification of Donepezil and its Major Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of donepezil (B133215) and its key metabolites in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample clean-up, followed by rapid chromatographic separation on a C18 column. The method has been developed to support pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. All quantitative data and experimental protocols are presented to enable researchers, scientists, and drug development professionals to implement this method effectively.
Introduction
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of mild to moderate dementia associated with Alzheimer's disease.[1] Monitoring the plasma concentrations of donepezil and its metabolites is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. Donepezil is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4, into several metabolites.[1][2][3] The major metabolic pathways include O-demethylation, hydroxylation, N-oxidation, and N-debenzylation.[4][5] This application note provides a validated UPLC-MS/MS method for the simultaneous quantification of donepezil and its primary metabolites.
Experimental
Materials and Reagents
-
Donepezil hydrochloride (≥99%)
-
Donepezil metabolites reference standards (e.g., 6-O-desmethyl donepezil, 5-O-desmethyl donepezil, Donepezil N-oxide)
-
Donepezil-D4 (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex 6500+) equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Thermo Hypersil Gold C18 (100 mm × 2.1 mm, 1.9 µm) or equivalent.[6]
UPLC-MS/MS Conditions
Table 1: UPLC Parameters
| Parameter | Value |
| Column | Thermo Hypersil Gold C18 (100 mm × 2.1 mm, 1.9 µm)[6] |
| Mobile Phase A | 5% Acetic Acid in 20 mM Ammonium Acetate Buffer (pH 3.3)[6] |
| Mobile Phase B | 100% Acetonitrile[6] |
| Flow Rate | 0.3 mL/min[6] |
| Gradient | Isocratic: 60:40 (A:B)[6] |
| Injection Volume | 3 µL[6] |
| Column Temperature | 40 °C |
| Run Time | 3 minutes[6] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C[7][8] |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions and Compound-Specific Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Donepezil | 380.6 | 91.1 | 0.1 | 40 | 25 |
| 6-O-desmethyl donepezil | 366.2 | 91.1 | 0.1 | 45 | 30 |
| 5-O-desmethyl donepezil | 366.2 | 91.1 | 0.1 | 45 | 30 |
| Donepezil N-oxide | 396.3 | 288.2 | 0.1 | 50 | 35 |
| Donepezil-D4 (IS) | 384.2 | 245.1 | 0.1 | 40 | 25 |
Note: Cone voltage and collision energy may require optimization based on the specific instrument used.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of donepezil, its metabolites, and the IS in methanol.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL polypropylene (B1209903) tube.
-
Add 20 µL of the Donepezil-D4 internal standard working solution.
-
Add 1 mL of the extraction solvent (a mixture of hexane and ethyl acetate, 70:30 v/v).[6][9]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
Visualizations
Experimental Workflow
References
- 1. google.com [google.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.plos.org [journals.plos.org]
- 8. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioanalysis of Donepezil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of donepezil (B133215) in biological matrices for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
Overview of Sample Preparation Methods
The accurate quantification of donepezil in biological samples is crucial for assessing its pharmacokinetic profile.[1] The choice of an appropriate sample preparation method is critical for removing endogenous interferences such as proteins and phospholipids, thereby enhancing the sensitivity and reliability of the analytical method.[1]
-
Protein Precipitation (PPT): This is a straightforward and rapid method that involves adding an organic solvent to the plasma sample to precipitate proteins.[2] While simple, it may result in a less clean extract and potential matrix effects.[2]
-
Liquid-Liquid Extraction (LLE): LLE is a widely used technique that separates donepezil from the plasma matrix based on its partitioning between two immiscible liquid phases.[1] It generally provides a cleaner sample than PPT and can be optimized by adjusting the pH and the organic solvent composition.[1]
-
Solid-Phase Extraction (SPE): SPE is known for its high selectivity and ability to provide very clean extracts.[3] However, it can be more time-consuming and costly compared to LLE and PPT.[3]
Quantitative Data Summary
The following tables summarize the quantitative parameters from various validated bioanalytical methods for donepezil, categorized by the sample preparation technique used.
Table 1: Protein Precipitation (PPT) Methods
| Parameter | Method 1 |
| Biological Matrix | Rat Plasma |
| Precipitating Agent | Acetonitrile |
| Recovery (%) | 90.86 - 95.99 |
| Matrix Effect (%) | Not explicitly stated, but method validated |
| Linearity Range (ng/mL) | 2 - 160 |
| LLOQ (ng/mL) | 2 |
| Internal Standard (IS) | Lansoprazole |
| Reference | [4] |
Table 2: Liquid-Liquid Extraction (LLE) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Rat Plasma | Human Plasma | Human Plasma |
| Extraction Solvent | Methyl tert-butyl ether | Hexane:Ethyl acetate (B1210297) (70:30, v/v) | Ethyl acetate:n-hexane (90:10, v/v) |
| Recovery (%) | 98.5 - 106.8[5] | ~60[6] | Not explicitly stated, but method validated |
| Matrix Effect (%) | 92.2 - 103.8[5] | Not explicitly stated, but method validated | Not explicitly stated, but method validated |
| Linearity Range (ng/mL) | 0.5 - 1000[5] | 0.1 - 50[1] | 0.1 - 100[7] |
| LLOQ (ng/mL) | 0.5[5] | 0.1[1] | 0.1[7] |
| Internal Standard (IS) | Icopezil[5] | Donepezil-D4[1] | Donepezil-D7[7] |
| Reference | [5] | [1][6] | [7] |
Table 3: Solid-Phase Extraction (SPE) Methods
| Parameter | Method 1 | Method 2 |
| Biological Matrix | Human Plasma | Human Plasma |
| SPE Cartridge | Oasis HLB | Not specified |
| Recovery (%) | >59.7 (Donepezil)[8] | >88.50[9] |
| Matrix Effect (%) | Minimal[10] | Not explicitly stated, but method validated |
| Linearity Range (ng/mL) | 0.5 - 100[8] | 0.15 - 50[9] |
| LLOQ (ng/mL) | 0.5[8] | 0.15[9] |
| Internal Standard (IS) | Analog of donepezil[8] | Escitalopram[9] |
| Reference | [8][10] | [9] |
Experimental Protocols & Workflows
This section provides detailed step-by-step protocols for each sample preparation method.
Protein Precipitation (PPT) Protocol
This protocol is designed for high-throughput analysis and is compatible with subsequent quantification by LC-MS/MS.[2]
Materials:
-
Plasma samples
-
Internal Standard (IS) solution
-
Acetonitrile (ACN), chilled
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the IS working solution.
-
Add 300 µL of chilled ACN to the plasma sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[2]
-
Centrifuge the tubes at 22,285 x g for 5 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[2]
Liquid-Liquid Extraction (LLE) Protocol
LLE is a robust technique that provides a cleaner sample compared to PPT.[1]
Materials:
-
Plasma samples
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., Methyl tert-butyl ether or Hexane:Ethyl acetate)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution
Procedure:
-
Pipette 20 µL of rat plasma into a microcentrifuge tube.[5]
-
Add 500 µL of the extraction solvent containing the IS.[5]
-
Vortex the mixture for 5 minutes.[5]
-
Centrifuge at 1,240 x g for 5 minutes.[5]
-
Transfer the entire upper organic layer to a new tube.[11]
-
Evaporate the solvent to dryness under a stream of nitrogen at room temperature.[11]
-
Reconstitute the dried residue in 100 µL of the reconstitution solution (e.g., acetonitrile).[11]
-
Centrifuge at 1,240 x g for 5 minutes.[11]
-
Inject a portion of the supernatant into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol
SPE offers high selectivity and produces very clean extracts, making it ideal for sensitive bioanalytical methods.[3]
Materials:
-
Plasma samples
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., Oasis HLB)
-
Water
-
Wash solution (e.g., 10% methanol in water)
-
Elution solvent (e.g., methanol)
-
SPE manifold
-
Evaporation system
-
Reconstitution solution
Procedure:
-
Sample Pre-treatment: To a 100 µL aliquot of human plasma, add 10 µL of the internal standard working solution and vortex for 30 seconds.[3]
-
SPE Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 1 mL of methanol followed by 1 mL of water.[3]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.[3]
-
Evaporation and Reconstitution:
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.[3]
Bioanalysis in Other Matrices
While plasma is the most common matrix for donepezil bioanalysis, methods have also been developed for other biological samples.
-
Blood and Brain Tissue: Donepezil can be extracted from serum and homogenized brain tissue using a protein precipitation method with a mobile phase solution containing methanol and acetonitrile.[12] Studies have shown that donepezil concentrations in the brain can exceed those in plasma.[13] The lower limit of quantification (LLOQ) in rat brain has been reported to be 1.0 ng/mL.[13]
Conclusion
The choice of sample preparation technique for the bioanalysis of donepezil depends on the specific requirements of the study, including the desired sensitivity, throughput, and available resources. Protein precipitation offers a rapid and simple approach, while liquid-liquid extraction provides a cleaner extract. Solid-phase extraction yields the cleanest samples and is suitable for methods requiring high sensitivity. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most appropriate method for their analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. academic.oup.com [academic.oup.com]
- 9. A rapid and specific approach for direct measurement of donepezil concentration in human plasma by LC-MS/MS employing solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.plos.org [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. Donepezil and Rivastigmine: Pharmacokinetic Profile and Brain-targeting After Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction Protocol for Enhanced Analysis of 6-O-Desmethyl Donepezil
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the solid-phase extraction (SPE) of 6-O-Desmethyl donepezil (B133215), the primary active metabolite of donepezil, from human plasma. Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, and monitoring its metabolic profile is crucial for pharmacokinetic studies and therapeutic drug monitoring. This protocol is optimized for use with Waters Oasis HLB cartridges, ensuring high recovery and clean extracts for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Donepezil undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6, leading to the formation of several metabolites.[1] The main metabolic pathways include O-dealkylation, hydroxylation, N-oxidation, and hydrolysis.[1] 6-O-Desmethyl donepezil is a pharmacologically active metabolite, making its accurate quantification in biological matrices essential.[2][3][4] Solid-phase extraction is a highly effective technique for isolating and concentrating donepezil and its metabolites from complex biological samples like plasma, offering superior sample cleanup compared to methods like protein precipitation.[1][5] This protocol outlines a robust and reproducible SPE method for the extraction of 6-O-Desmethyl donepezil.
Experimental Protocol
This protocol is designed for the extraction of 6-O-Desmethyl donepezil from human plasma samples prior to LC-MS/MS analysis.
Materials and Reagents:
-
Human plasma samples
-
6-O-Desmethyl donepezil reference standard
-
Internal Standard (IS) solution (e.g., a deuterated analog of donepezil)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Centrifuge
-
Nitrogen evaporator
Sample Pre-treatment:
-
Thaw frozen human plasma samples at room temperature and vortex gently to ensure homogeneity.[6]
-
To a 500 µL aliquot of human plasma, add the internal standard.[3][4]
-
Add 300 µL of 0.1 M ammonium acetate solution and vortex.[4]
Solid-Phase Extraction Procedure:
-
Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[1][4] Ensure the sorbent bed does not dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a low flow rate (e.g., 1 mL/min) to ensure optimal retention.[1]
-
Washing:
-
Elution: Elute the analytes of interest from the cartridge with 2 x 1.0 mL of an elution solution (e.g., 0.1% formic acid in methanol) into a clean collection tube.[4]
-
Evaporation and Reconstitution:
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.[1]
Quantitative Data Summary
The following table summarizes the quantitative data for the determination of donepezil and 6-O-Desmethyl donepezil using SPE followed by LC-MS/MS from various studies.
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Donepezil | Human Plasma | 0.10 - 50.0 | 0.10 | < 7.5 | < 7.5 | [3][4][7] |
| 6-O-Desmethyl donepezil | Human Plasma | 0.02 - 10.0 | 0.02 | < 7.5 | < 7.5 | [3][4][7] |
| Donepezil | Human Plasma | 0.09 - 24.2 | 0.09 | Not Reported | Not Reported | [2][8] |
| 6-O-Desmethyl donepezil | Human Plasma | 0.03 - 8.13 | 0.03 | Not Reported | Not Reported | [2][8] |
| Donepezil | Human Plasma | 0.5 - 100 | 0.5 | Within acceptance criteria | Within acceptance criteria | [5] |
| 6-O-Desmethyl donepezil | Human Plasma | 0.2 - 40 | 0.2 | Within acceptance criteria | Within acceptance criteria | [5] |
Experimental Workflow Diagram
The following diagram illustrates the key steps of the solid-phase extraction protocol.
Caption: Workflow of the solid-phase extraction protocol for 6-O-Desmethyl donepezil.
Signaling Pathway Diagram
The metabolic pathway of donepezil leading to the formation of 6-O-Desmethyl donepezil and other metabolites is primarily governed by the Cytochrome P450 enzyme system in the liver.
Caption: Metabolic pathway of Donepezil to 6-O-Desmethyl donepezil.
References
- 1. benchchem.com [benchchem.com]
- 2. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Liquid-Liquid Extraction of Donepezil from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of donepezil (B133215) from biological matrices, primarily plasma. The methodologies outlined are suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is widely used in the treatment of Alzheimer's disease.[1][2][3] Accurate quantification of donepezil in biological samples is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy.[4] Liquid-liquid extraction is a robust and widely used sample preparation technique that separates donepezil from endogenous interferences in the biological matrix, such as proteins and phospholipids, thereby enhancing the sensitivity and reliability of subsequent analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LLE methods for the determination of donepezil in biological fluids.
Table 1: Liquid-Liquid Extraction Parameters for Donepezil
| Biological Matrix | Sample Volume (µL) | Extraction Solvent | Internal Standard (IS) | Analytical Method | Reference |
| Human Plasma | 200 | Hexane (B92381):Ethyl Acetate (B1210297) (70:30, v/v) | Donepezil-D4 | UPLC-MS/MS | [4][5] |
| Rat Plasma | 20 | Methyl tert-butyl ether (MTBE) | Icopezil | LC-MS/MS | [1][2][3] |
| Human Plasma | 150 | Hexane | Loratadine | LC-MS/MS | [6] |
| Human Plasma | Not Specified | Ethyl Acetate | Phenoprolamine HCl | LC-ESI-MS | [7] |
| Human Plasma | 500 | 5% IPA in n-Hexane | Not Specified | Synchronous Spectrofluorimetry | [8] |
Table 2: Method Validation Parameters for Donepezil Analysis
| Parameter | Method 1 (Human Plasma) | Method 2 (Rat Plasma) | Method 3 (Human Plasma) | Method 4 (Human Plasma) |
| Linearity Range (ng/mL) | 0.1 - 50 | 0.5 - 1000 | 0.1 - 100 | 0.1 - 42 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.5 | 0.1 | 0.1 |
| Accuracy (%) | 98.0 - 110.0 | 96.0 - 109.6 | Not Specified | 95.0 - 105.0 |
| Precision (% RSD) | < 8.0 | ≤ 13.9 | < 10.2 | < 10.0 |
| Recovery (%) | 58.9 - 60.5 | 98.5 - 106.8 | 87.5 - 91.9 | 75 - 85 |
| Internal Standard | Donepezil-D4 | Icopezil | Loratadine | Quetiapine |
| Reference | [5] | [1][2][3] | [6] | [9] |
Experimental Protocols
Protocol 1: LLE for Donepezil in Human Plasma using Hexane:Ethyl Acetate
This protocol is based on the method described for the analysis of donepezil in human plasma using UPLC-MS/MS.[4][5]
Materials:
-
Human plasma samples
-
Donepezil and Donepezil-D4 (Internal Standard) stock solutions
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Reconstitution solution (e.g., mobile phase)
-
Polypropylene (B1209903) tubes
-
Vortex mixer
-
Centrifuge
-
Vacuum concentrator
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Pipette 200 µL of the plasma sample into a polypropylene tube.
-
Add 20 µL of the Donepezil-D4 internal standard solution.
-
Add the extraction solvent, a mixture of hexane and ethyl acetate (70:30, v/v).
-
Vortex the mixture for 3 minutes to ensure thorough mixing.
-
Centrifuge the samples at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the supernatant (organic layer) to a new clean polypropylene tube.
-
Evaporate the supernatant to dryness at 45°C using a vacuum concentrator.
-
Reconstitute the dried residue with 150 µL of the reconstitution solution.
-
Centrifuge the reconstituted sample at 13,200 rpm for 5 minutes.
-
Inject 3 µL of the supernatant into the UPLC-MS/MS system for analysis.[4]
Protocol 2: LLE for Donepezil in Rat Plasma using Methyl tert-butyl ether (MTBE)
This protocol is an efficient and sensitive method for the quantification of donepezil in small volumes of rat plasma.[1][2][3][10]
Materials:
-
Rat plasma samples
-
Donepezil and Icopezil (Internal Standard) stock solutions
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Acetonitrile (HPLC grade)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 20 µL of the rat plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 500 µL of the extraction solvent (MTBE) containing the internal standard (icopezil).
-
Vortex the mixture for 5 minutes.
-
Centrifuge the mixture at 1,240 x g for 5 minutes.
-
Transfer the entire upper organic layer to a new 1.5 mL microcentrifuge tube.
-
Evaporate the solvent to dryness at room temperature under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of acetonitrile.
-
Centrifuge the reconstituted solution at 1,240 x g for 5 minutes.
-
Inject a portion of the supernatant into the LC-MS/MS system for analysis.[1][10]
Experimental Workflows
Caption: Workflow for LLE of Donepezil from Human Plasma.
Caption: Workflow for LLE of Donepezil from Rat Plasma.
References
- 1. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 3. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jcpu.cpu.edu.cn [jcpu.cpu.edu.cn]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.plos.org [journals.plos.org]
Application Note: High-Sensitivity Bioanalytical Method for Donepezil in Human Plasma using 6-O-Desmethyl donepezil-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and highly sensitive bioanalytical method for the quantification of donepezil (B133215) in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method employs 6-O-Desmethyl donepezil-d7 (B2474475) as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. A streamlined liquid-liquid extraction (LLE) protocol is utilized for sample preparation, providing high recovery and minimal matrix effects. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
Introduction
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase that is widely used for the treatment of Alzheimer's disease. Accurate measurement of donepezil concentrations in biological matrices is essential for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as 6-O-Desmethyl donepezil-d7, is the gold standard in quantitative bioanalysis as it closely mimics the analyte during extraction and ionization, thus compensating for potential variability.[1] This note provides a comprehensive protocol for a validated UPLC-MS/MS method for the determination of donepezil in human plasma.
Experimental
Materials and Reagents
-
Donepezil hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Human plasma (K2-EDTA)
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
Instrumentation
A UPLC system coupled with a triple quadrupole mass spectrometer was used for the analysis.
Table 1: UPLC-MS/MS Instrumental Parameters
| Parameter | Setting |
| UPLC System | |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | 5 mM Ammonium Formate with 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
| MRM Transitions | |
| Donepezil | 380.2 > 91.2 |
| This compound (IS) | 373.3 > 91.3 (Predicted based on the non-deuterated form's fragmentation[2][3]) |
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of donepezil and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the donepezil stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 mixture of acetonitrile and water.
Detailed Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for high-throughput analysis and provides a clean extract.
Method Validation
The bioanalytical method was validated according to international guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity was evaluated by analyzing blank plasma samples from at least six different sources to ensure no significant interference at the retention times of donepezil and the internal standard.
The linearity of the method was assessed by preparing calibration curves with at least seven non-zero concentrations.
Table 2: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Donepezil | 0.1 - 100 | > 0.99 |
Intra- and inter-day accuracy and precision were determined by analyzing QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) on three separate days.
Table 3: Summary of Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| LQC | 0.3 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |
| MQC | 10 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |
| HQC | 80 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |
LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control
The stability of donepezil in human plasma was evaluated under various conditions to mimic sample handling and storage in a clinical setting.
Table 4: Stability of Donepezil in Human Plasma
| Stability Condition | Duration | Temperature | Result (within ±15% of nominal) |
| Bench-top Stability | 4 hours | Room Temperature | Stable |
| Freeze-Thaw Stability (3 cycles) | 72 hours | -20°C to RT | Stable |
| Long-term Stability | 30 days | -80°C | Stable |
| Post-preparative Stability (Autosampler) | 24 hours | 4°C | Stable |
Signaling Pathway and Workflow Visualization
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of donepezil in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalytical studies. The simple and efficient liquid-liquid extraction protocol allows for a high throughput of samples, which is advantageous in large-scale clinical trials.
References
Application Note: Quantification of 6-O-Desmethyl donepezil-d7 using Multiple Reaction Monitoring (MRM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of 6-O-Desmethyl donepezil-d7 (B2474475), a deuterated internal standard for the active metabolite of donepezil (B133215), using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). The described methodology is essential for pharmacokinetic studies and therapeutic drug monitoring of donepezil. This document outlines the optimized MRM transitions, experimental procedures for sample preparation, liquid chromatography, and mass spectrometry, ensuring high sensitivity and selectivity for reliable quantification in biological matrices.
Introduction
Donepezil is a widely prescribed medication for the treatment of Alzheimer's disease. Its major active metabolite, 6-O-Desmethyl donepezil, plays a significant role in its therapeutic effect. Accurate quantification of this metabolite is crucial for understanding the pharmacokinetics of donepezil. Stable isotope-labeled internal standards, such as 6-O-Desmethyl donepezil-d7, are the gold standard for quantitative bioanalysis using LC-MS/MS due to their ability to compensate for matrix effects and variations in sample processing. This application note details the optimized MRM parameters and a robust LC-MS/MS method for the precise measurement of this compound.
Quantitative Data Presentation
The following table summarizes the optimized multiple reaction monitoring (MRM) transitions for 6-O-Desmethyl donepezil and its deuterated internal standard, this compound. These parameters are critical for setting up a selective and sensitive LC-MS/MS method.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| 6-O-Desmethyl donepezil | 366.3 | 91.3 | [Optimized locally] | [Optimized locally] |
| This compound | 373.4 | 98.3 | [Optimized locally] | [Optimized locally] |
Note: Collision Energy (CE) and Declustering Potential (DP) values are instrument-dependent and require optimization in the user's laboratory to achieve the best performance. The provided m/z values for this compound are predicted based on the non-deuterated compound and typical fragmentation patterns of deuterated analogues.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline for the extraction of 6-O-Desmethyl donepezil from plasma samples.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Methyl t-butyl ether (MTBE)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma sample, add 10 µL of the this compound internal standard solution.
-
Add 500 µL of methyl t-butyl ether (MTBE).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10-90% B
-
5.0-6.0 min: 90% B
-
6.1-8.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS)
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Curtain Gas: 30 psi.
-
Collision Gas: Nitrogen.
-
MRM Transitions: As listed in the table above. Dwell time for each transition should be optimized for the number of co-eluting analytes, typically around 100-200 msec.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the reliable quantification of this compound using LC-MS/MS with MRM. The presented methodology, including the specific MRM transitions and experimental conditions, offers a robust starting point for researchers in the fields of pharmacology and drug development. Adherence to these guidelines, with appropriate instrument-specific optimization, will enable the accurate and precise measurement of this key analyte in various biological matrices, facilitating critical pharmacokinetic and clinical studies of donepezil.
Chiral HPLC Analysis of Donepezil and its Desmethyl Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil (B133215), a reversible inhibitor of the enzyme acetylcholinesterase, is a widely prescribed medication for the treatment of Alzheimer's disease. It is a chiral compound, existing as a racemic mixture of (S)-(+)- and (R)-(-)-enantiomers. The metabolic fate of donepezil in the body involves several pathways, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2][3][4] Key metabolic routes include O-demethylation, which results in the formation of 5-O-desmethyl donepezil (5-ODD) and 6-O-desmethyl donepezil (6-ODD).[3][5] Like the parent drug, these metabolites are also chiral. Understanding the stereoselective metabolism and pharmacokinetics of donepezil and its metabolites is crucial for a comprehensive evaluation of its efficacy and safety profile.
This document provides detailed application notes and protocols for the chiral High-Performance Liquid Chromatography (HPLC) analysis of donepezil and its primary desmethyl metabolites, 5-ODD and 6-ODD.
Metabolic Pathway of Donepezil
Donepezil undergoes extensive metabolism in the liver. The primary pathways leading to the formation of its desmethyl metabolites are O-dealkylation and hydroxylation.[1][2] The following diagram illustrates the metabolic conversion of donepezil to 5-O-desmethyl donepezil and 6-O-desmethyl donepezil.
Chiral HPLC Analysis Protocol
This protocol outlines a validated method for the simultaneous enantioselective determination of donepezil, 5-O-desmethyl donepezil, and 6-O-desmethyl donepezil.[5]
Experimental Workflow
The general workflow for the chiral HPLC analysis is depicted below.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Chiral Column: Chiralpak AD-H (150 x 4.6 mm, 5 µm) has been shown to be effective.[5][6] Other polysaccharide-based columns like Chiralcel-OJ-H and Chiralcel OD can also be used for donepezil enantiomers.[7][8][9][10]
-
Reagents:
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (B128534) (TEA)
-
Ethyl acetate (B1210297) (for extraction)
-
Donepezil, 5-O-desmethyl donepezil, and 6-O-desmethyl donepezil reference standards (both racemic and individual enantiomers if available).
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation.
| Parameter | Condition |
| Mobile Phase | n-Hexane / Ethanol / Methanol (75:20:5, v/v/v) + 0.3% Triethylamine |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | Ambient (e.g., 25°C)[7] |
| Detection Wavelength | 270 nm[5][6] |
| Injection Volume | 20 µL |
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted for samples in a culture medium but can be modified for other biological matrices.[5]
-
To 1 mL of the sample, add a suitable internal standard.
-
Add 3 mL of ethyl acetate.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
Method Validation and Performance
The described method has been validated for its linearity, precision, and accuracy.[5]
Linearity
The method demonstrates excellent linearity over the specified concentration ranges.
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r) |
| Donepezil (each enantiomer) | 100 - 10,000 | ≥ 0.9985[5] |
| 5-O-desmethyl donepezil (each enantiomer) | 100 - 5,000 | ≥ 0.9977[5] |
| 6-O-desmethyl donepezil (each enantiomer) | 100 - 5,000 | ≥ 0.9951[5] |
Precision and Accuracy
The precision and accuracy of the method were evaluated at different concentration levels.
| Analyte | Within-day Precision (RSD%) | Between-day Precision (RSD%) | Accuracy (Relative Error %) |
| Donepezil | < 15% | < 15% | < 15% |
| 5-O-desmethyl donepezil | < 15% | < 15% | < 15% |
| 6-O-desmethyl donepezil | < 15% | < 15% | < 15% |
Data sourced from a study by Barth et al. (2012).[5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the ratio of hexane, ethanol, and methanol. The amine modifier (TEA) is crucial for good peak shape and separation.[10] |
| Column degradation. | Use a guard column to protect the analytical column. Ensure proper mobile phase filtration. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Ensure the concentration of triethylamine in the mobile phase is optimal. |
| Column overload. | Reduce the concentration of the injected sample. | |
| Shifting Retention Times | Inadequate column equilibration. | Equilibrate the column with the mobile phase for a sufficient time before analysis. |
| Fluctuations in temperature. | Use a column oven to maintain a constant temperature. |
Conclusion
The provided chiral HPLC method offers a reliable and robust approach for the simultaneous separation and quantification of donepezil and its desmethyl metabolites, 5-ODD and 6-ODD. This methodology is particularly valuable for in vitro and in vivo drug metabolism studies, pharmacokinetic analysis, and quality control of pharmaceutical formulations. The detailed protocol and troubleshooting guide should enable researchers to successfully implement this analytical technique in their laboratories.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Chiral HPLC analysis of donepezil, 5-O-desmethyl donepezil and 6-O-desmethyl donepezil in culture medium: application to fungal biotransformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chalcogen.ro [chalcogen.ro]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective HPLC assay of donepezil enantiomers with UV detection and its application to pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Analysis of 6-O-Desmethyl Donepezil-d7 by Mass Spectrometry
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing mass spectrometer settings for the detection of 6-O-Desmethyl donepezil-d7 (B2474475).
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for detecting 6-O-Desmethyl donepezil-d7?
A1: Positive ion electrospray ionization (ESI+) is the recommended mode for the analysis of this compound and related compounds. This is because the piperidine (B6355638) functional group in the molecule is readily protonated.[1][2][3]
Q2: What are the expected precursor and product ions for 6-O-Desmethyl donepezil (B133215) and its d7 labeled internal standard?
A2: For quantitative analysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the preferred acquisition mode.[3][4][5] The protonated precursor ion [M+H]⁺ is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
Based on published data for the unlabeled compound, the expected mass-to-charge ratios (m/z) are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| 6-O-Desmethyl donepezil | 366.3 | 91.3 | The product ion corresponds to the tropylium (B1234903) ion, a common fragment for compounds containing a benzyl (B1604629) group.[3][5] |
| This compound | 373.3 | 98.3 | The precursor ion mass is increased by 7 Da due to the deuterium (B1214612) labels. The product ion mass is also expected to increase by 7 Da, assuming the deuterium labels are on the benzyl ring which fragments to form the tropylium ion. |
Q3: I am not seeing a signal for my compound. What are the initial troubleshooting steps?
A3: If you are unable to detect a signal for this compound, consider the following systematic approach:
-
Confirm Compound Infusion: Directly infuse a standard solution of your analyte into the mass spectrometer to verify its response without the LC system. This will help determine if the issue is with the mass spectrometer or the chromatography.
-
Check Mass Spectrometer Settings: Ensure the instrument is in positive ion mode and that the correct precursor and product ion m/z values are being monitored. Verify that gas flows (nebulizer, auxiliary, and sheath gas) and source temperatures are set to appropriate initial values.[4][6]
-
Evaluate Sample Preparation: The extraction method (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) may result in poor recovery of the analyte.[3][7][8] Ensure the pH and solvent choices are appropriate for 6-O-Desmethyl donepezil.
-
Assess Chromatographic Conditions: The analyte may not be eluting from the column or may be co-eluting with interfering substances from the matrix, leading to ion suppression.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
Issue 1: High Background Noise or Poor Signal-to-Noise (S/N)
High background noise can mask the analyte signal, leading to poor sensitivity.
Possible Causes and Solutions:
-
Contaminated Mobile Phase or LC System:
-
Solution: Prepare fresh mobile phase using high-purity solvents (e.g., LC-MS grade). Flush the LC system thoroughly.
-
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can interfere with analyte ionization.[4][6]
-
Solution: Optimize the chromatographic separation to resolve the analyte from matrix interferences. Adjusting the gradient profile or using a different column chemistry (e.g., phenyl-hexyl instead of C18) can be effective.[6] Additionally, improve the sample clean-up procedure.
-
-
Mass Spectrometer Source Contamination:
-
Solution: Clean the mass spectrometer's ion source, including the ion transfer capillary and skimmer, according to the manufacturer's instructions.
-
Issue 2: Ion Suppression or Enhancement
Ion suppression is a common issue in LC-MS/MS analysis of biological samples, leading to reduced analyte response and poor reproducibility.[6]
Workflow for Diagnosing and Mitigating Ion Suppression:
Caption: Workflow for troubleshooting ion suppression.
Using a Stable Isotope-Labeled Internal Standard (SIL-IS):
The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard, such as this compound.[6] The SIL-IS will have nearly identical chemical and physical properties to the analyte, causing it to co-elute and experience the same degree of ion suppression or enhancement.[6] This allows for accurate quantification even when matrix effects are present.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the simultaneous determination of donepezil and 6-O-desmethyl donepezil in human plasma.[3][5]
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of internal standard working solution (this compound in methanol). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a Waters Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Parameters
The following tables summarize typical starting parameters for the LC-MS/MS analysis. These should be optimized for your specific instrumentation and application.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 (e.g., Waters Novapak C18, 150 mm x 3.9 mm, 4 µm)[3][5] |
| Mobile Phase A | 5 mM Ammonium Formate in water, pH 5.0[7] |
| Mobile Phase B | Acetonitrile[7] |
| Gradient | Isocratic or Gradient (e.g., 70% B)[7] |
| Flow Rate | 0.6 mL/min[7] |
| Column Temperature | 40°C[4] |
| Injection Volume | 5-10 µL |
Table 2: Mass Spectrometer Parameters
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 350 - 400°C[4] |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
| Collision Energy | Optimize by infusing the analyte and varying the voltage. Start in the range of 20-40 eV. |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| 6-O-Desmethyl donepezil | 366.3 | 91.3 | 100-200 |
| This compound (IS) | 373.3 | 98.3 | 100-200 |
Donepezil Metabolism and Bioanalysis Workflow
The following diagram illustrates the metabolic pathway leading to 6-O-Desmethyl donepezil and the general workflow for its bioanalysis.
Caption: Metabolic pathway and bioanalytical workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. benchchem.com [benchchem.com]
- 7. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Matrix Effects in Donepezil Plasma Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of donepezil (B133215) in plasma samples. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact donepezil plasma assays?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components from the plasma sample.[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of donepezil, potentially compromising the integrity of pharmacokinetic and bioequivalence studies.[1][3][4] Common sources of matrix effects in plasma include phospholipids (B1166683) and other endogenous compounds.[3][4]
Q2: What are the common sample preparation techniques to minimize matrix effects for donepezil?
A2: The most frequently employed sample preparation techniques for donepezil plasma assays are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[3][5]
-
Liquid-Liquid Extraction (LLE): Often considered superior for reducing matrix effects and achieving lower limits of quantification (LLOQ) due to its effective cleanup.[3][4][5]
-
Solid-Phase Extraction (SPE): Another effective method that can provide clean extracts and consistent recoveries.[6]
-
Protein Precipitation (PPT): While simpler and faster, PPT may result in less clean extracts and more significant matrix effects compared to LLE and SPE.[3][4][5]
Q3: What type of internal standard (IS) is recommended for donepezil analysis?
A3: The gold standard is a stable isotope-labeled (SIL) internal standard , such as Donepezil-d4 or Donepezil-d7.[5] A SIL IS has nearly identical chemical and physical properties to donepezil, ensuring it co-elutes and experiences the same degree of matrix effects, thus providing the most accurate correction.[5][7] If a SIL IS is unavailable, a structural analogue with similar physicochemical properties, like icopezil, can be used.[3][8]
Q4: How can chromatographic conditions be optimized to reduce matrix effects?
A4: Optimizing chromatographic separation is crucial for minimizing the co-elution of matrix components with donepezil.[5] Key strategies include:
-
Gradient Adjustment: Modifying the mobile phase gradient can help separate donepezil from interfering compounds.[7]
-
Column Selection: Using a column with a different selectivity (e.g., a polar-embedded C18 or phenyl-hexyl column) can improve resolution.[7]
-
Column Dimensions: Employing a longer column or one with a smaller particle size can enhance separation efficiency.[5]
Q5: Can mass spectrometer settings be adjusted to mitigate matrix effects?
A5: While sample preparation and chromatography are the primary methods for addressing matrix effects, optimizing the mass spectrometer's source parameters can also be beneficial.[7] Fine-tuning the source temperature, gas flows (nebulizer, auxiliary, and sheath gas), and spray voltage can improve the ionization efficiency of donepezil and potentially reduce the impact of co-eluting interferences.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or High Background Noise
This issue often points to inadequate sample cleanup or suboptimal chromatographic conditions.
Troubleshooting Steps:
-
Evaluate Sample Preparation:
-
If using PPT, consider switching to LLE or SPE for a cleaner sample extract.[3][4]
-
For LLE, ensure the pH of the aqueous phase is optimized for donepezil extraction and that the organic solvent is appropriate.[9]
-
For SPE, verify that the sorbent chemistry is suitable and that the wash and elution steps are optimized.[7]
-
-
Optimize Chromatography:
-
Check for Contamination:
Issue 2: Inconsistent Results and Poor Reproducibility (High %CV)
Inconsistent results are often a hallmark of variable matrix effects between samples.
Troubleshooting Steps:
-
Assess the Internal Standard:
-
Confirm that the internal standard is co-eluting with donepezil.
-
If not using a SIL IS, consider its appropriateness. A structural analogue should have similar extraction recovery and ionization response to donepezil.[3][4] The use of a SIL IS is strongly recommended for optimal correction of variability.[5]
-
-
Improve Sample Preparation Consistency:
-
Ensure precise and consistent execution of each step in the sample preparation protocol.
-
Automated liquid handlers can improve precision for high-throughput analyses.
-
-
Evaluate for Phospholipid Interference:
Issue 3: Low Signal Intensity or Failure to Reach Required LLOQ
A weak signal for donepezil can be caused by significant ion suppression or inefficient extraction.
Troubleshooting Steps:
-
Enhance Sample Cleanup: As detailed in "Issue 1," a cleaner sample is less likely to cause ion suppression. LLE is often preferred for achieving lower LLOQs.[5]
-
Optimize MS/MS Parameters:
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the plasma sample can reduce the concentration of interfering matrix components.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for donepezil analysis, highlighting the impact of different sample preparation techniques on recovery and matrix effects.
Table 1: Comparison of Sample Preparation Methods for Donepezil Plasma Assays
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Observations |
| Liquid-Liquid Extraction (LLE) | 98.5 - 106.8 | 92.2 - 103.8 | Generally provides high recovery and minimal matrix effects.[3][13] |
| Protein Precipitation (PPT) | 90.86 - 95.99 | Not explicitly quantified in the same study, but noted to be a concern. | Simpler method, but may not effectively remove interfering phospholipids.[4][14] |
| Solid-Phase Extraction (SPE) | Consistent recovery reported | Minimal matrix effects noted | Effective cleanup, but can be more time-consuming than LLE or PPT.[6] |
Table 2: Reported LLOQs for Donepezil in Human Plasma
| LLOQ (ng/mL) | Analytical Technique | Reference |
| 0.1 - 0.5 | LC-MS/MS | [5] |
| 0.5 | LC-MS/MS | [3][8][13] |
| 0.1 | LC-MS/MS | [15] |
| 0.02 - 0.1 | LC-MS/MS | [11] |
| 1.5 | HPLC-Fluorescence | [16] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the extraction of donepezil from rat plasma.[3][8]
-
Sample Aliquoting: Pipette 20 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (e.g., icopezil).
-
Extraction: Add 500 µL of methyl tert-butyl ether.
-
Mixing: Vortex the mixture for 5 minutes.
-
Phase Separation: Centrifuge at 1,240 x g for 5 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a nitrogen stream at room temperature.
-
Reconstitution: Reconstitute the residue in the mobile phase.
Protocol 2: LC-MS/MS Parameters
The following are typical starting parameters for the LC-MS/MS analysis of donepezil.[3][5][14]
-
LC System:
-
Column: C18 column (e.g., Kinetex C18, Gemini NX-C18).[5][14]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[14]
-
Flow Rate: 0.25 - 0.6 mL/min.
-
-
MS/MS System:
Visualizations
Caption: A logical workflow for identifying and mitigating matrix effects in donepezil assays.
Caption: Experimental workflow for the quantitative assessment of matrix effects.
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. actascientific.com [actascientific.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression for Deuterated Internal Standards
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression when using deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my results?
A1: Ion suppression is a matrix effect phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can result in underestimation of its concentration, reduced sensitivity, and poor reproducibility.[2] Essentially, even if your analyte is present in the sample, its signal may be diminished or completely absent.[2] The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[3]
Q2: I'm using a deuterated internal standard. Shouldn't that correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) co-elutes with the analyte and experiences the same degree of ion suppression.[1][2] The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification.[2][3] However, this is not always the case. Differential ion suppression can occur where the analyte and the deuterated IS are affected differently by the matrix.[1] This can happen if there is a slight chromatographic separation between the analyte and the IS, a phenomenon sometimes caused by the "deuterium isotope effect".[1][4] This effect can alter the physicochemical properties of the molecule, leading to different retention times.[1][5]
Q3: What are the common causes of ion suppression?
A3: Ion suppression can be caused by a variety of factors, including:
-
Endogenous matrix components : Salts, lipids, proteins, and other molecules naturally present in biological samples.[2][6]
-
Exogenous substances : Contaminants introduced during sample preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA).[2][6] Column bleed can also be a source of ion suppression.[7]
-
High concentrations of the analyte or internal standard : At high concentrations, analytes can saturate the ionization process, leading to a non-linear response.[6][8]
-
Competition for Charge or Droplet Surface Area : In electrospray ionization (ESI), co-eluting compounds can compete with the analyte for charge or for access to the droplet surface, hindering the analyte's transition into the gas phase.[9]
Q4: How can I detect and assess the extent of ion suppression in my assay?
A4: A common and effective method for identifying regions of ion suppression in your chromatogram is the post-column infusion experiment .[2][6] This technique involves infusing a constant flow of the analyte solution into the LC eluent after the analytical column and before the mass spectrometer. A stable baseline signal is established, and then a blank matrix sample is injected. Any dips or reductions in the baseline signal indicate the retention times at which co-eluting matrix components are causing ion suppression.[6][9]
Q5: My deuterated internal standard is not perfectly co-eluting with my analyte. Is this a problem?
A5: Yes, this can be a significant problem. Even slight differences in retention time between the analyte and its deuterated internal standard can expose them to different matrix components as they elute from the column.[9][10] This can lead to differential ion suppression, where one compound is suppressed more than the other, compromising the reliability of your quantitative data.[10] Complete co-elution is crucial for the internal standard to accurately compensate for matrix effects.[9]
Q6: Are there alternatives to deuterated internal standards that are less prone to chromatographic separation from the analyte?
A6: Yes. While deuterated standards are widely used, the difference in bond strength between C-D and C-H can sometimes lead to slight chromatographic separation.[9] Stable isotope labeled internal standards using ¹³C or ¹⁵N are more similar to their corresponding analytes in terms of physicochemical properties and are less likely to exhibit chromatographic shifts.[1][11] This can result in better co-elution and more effective compensation for ion suppression.[11]
Troubleshooting Guides
Problem 1: Inconsistent or inaccurate quantification despite using a deuterated internal standard.
-
Possible Cause: Differential ion suppression due to chromatographic separation of the analyte and internal standard.[2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the deuterated internal standard. Zoom in on the peaks to confirm they have the exact same retention time. Even a slight shift can be problematic in regions of significant matrix effects.[2]
-
Optimize Chromatography:
-
Modify the Gradient: Adjust the mobile phase gradient to ensure the analyte and IS elute in a "cleaner" region of the chromatogram, away from major matrix interferences.[2]
-
Change the Column: Experiment with a different column chemistry or a column with a different selectivity to improve the separation of the analyte from matrix components.[2]
-
Adjust Flow Rate: Reducing the flow rate, particularly in electrospray ionization (ESI), can sometimes minimize ion suppression.[2][8]
-
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.[2][3]
-
Liquid-Liquid Extraction (LLE): Can also be used to clean up samples and reduce matrix effects.[2][6]
-
Protein Precipitation: A simpler method, but may be less effective at removing all interfering substances.[2][6]
-
-
Use a Different Isotope-Labeled Standard: If available, a ¹³C or ¹⁵N labeled internal standard may exhibit a smaller chromatographic shift relative to the analyte compared to a deuterated standard and can be a better choice to minimize differential ion suppression effects.[1]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects.[3]
-
Problem 2: Poor sensitivity and low signal-to-noise for the analyte.
-
Possible Cause: Significant ion suppression from the sample matrix.[2]
-
Troubleshooting Steps:
-
Assess the Matrix Effect: Perform a post-column infusion experiment as described in the FAQs to identify the regions of greatest ion suppression.[2]
-
Enhance Sample Cleanup: Implement or optimize an SPE or LLE protocol to remove a broader range of interfering compounds.[2]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components that cause ion suppression.[8][10] However, be mindful of your analyte's concentration and the instrument's limit of detection.
-
Optimize Ion Source Conditions: Adjusting parameters such as gas flows, temperatures, and voltages in the ESI or APCI source can sometimes mitigate ion suppression.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Ion Suppression
| Sample Preparation Technique | Typical Matrix Component Removal | Relative Ion Suppression |
| Protein Precipitation | Proteins | High |
| Liquid-Liquid Extraction (LLE) | Lipids, some proteins | Moderate |
| Solid-Phase Extraction (SPE) | Specific interfering compounds | Low |
Note: The degree of ion suppression is highly dependent on the analyte, matrix, and specific protocol used.[6]
Table 2: Quantifying Matrix Effects
| Calculation | Formula | Interpretation |
| Matrix Effect (ME) | ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100 | ME < 100%: Ion SuppressionME > 100%: Ion EnhancementME = 100%: No Matrix Effect |
This calculation helps to quantify the extent of ion suppression or enhancement for a given analyte in a specific matrix.[4][12]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
-
Objective: To identify regions in the chromatogram where ion suppression occurs.[2]
Caption: Experimental setup for post-column infusion.
-
Materials:
-
LC-MS system
-
Syringe pump
-
T-piece for mixing
-
Analyte standard solution
-
Blank matrix extract (e.g., plasma, urine)
-
Mobile phase
-
-
Methodology:
-
Prepare a standard solution of your analyte at a concentration that gives a stable and moderate signal.[2]
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to one inlet of a T-piece.[1][2]
-
Connect a syringe pump containing the analyte standard solution to the other inlet of the T-piece.[1][2]
-
Connect the outlet of the T-piece to the mass spectrometer's ion source.[1][2]
-
Begin infusing the standard solution at a constant flow rate (e.g., 5-10 µL/min).[1]
-
Once a stable baseline signal is achieved for the analyte, inject the extracted blank matrix sample onto the LC column.[1]
-
Monitor the signal for the analyte throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.[1]
-
Protocol 2: Evaluation of Matrix Effects
-
Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.[4]
-
Methodology:
-
Prepare three sets of samples: [10]
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted, and the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE) using the peak areas obtained.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. myadlm.org [myadlm.org]
Technical Support Center: Resolving Chromatographic Interference with 6-O-Desmethyl donepezil-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic interference issues when using 6-O-Desmethyl donepezil-d7 (B2474475) as an internal standard in the bioanalysis of donepezil (B133215) and its metabolites.
Troubleshooting Guide
Issue 1: Poor Peak Shape or Splitting of the 6-O-Desmethyl donepezil-d7 Peak
Q1: My this compound internal standard peak is showing fronting, tailing, or splitting. What are the common causes and how can I resolve this?
A1: Poor peak shape for your internal standard can compromise the accuracy and precision of your assay. The most common causes include issues with the sample solvent, column degradation, or improper chromatographic conditions.[1]
-
Sample Solvent: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[1] It is always recommended to dissolve the sample in the initial mobile phase composition.[1]
-
Column Health: Over time, columns can degrade or become contaminated.[1] Flushing the column with a strong solvent or, if necessary, replacing it can resolve these issues.[1] Using a guard column is also recommended to protect the analytical column.[1]
-
Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites on the column's stationary phase. Lowering the mobile phase pH to protonate silanols or using a column with high-purity silica (B1680970) can mitigate these effects.[1]
A logical workflow for troubleshooting poor peak shape is outlined below.
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Co-elution of this compound with an Interfering Peak
Q2: I am observing an interfering peak that co-elutes with my internal standard, this compound. What could be the source of this interference and how can I resolve it?
A2: Co-elution can be a significant issue in bioanalysis, potentially leading to inaccurate quantification.[2] The source of interference could be an endogenous matrix component, a metabolite of donepezil, or a contaminant.
-
Metabolic Interference: Donepezil undergoes extensive metabolism, forming several metabolites including 6-O-desmethyl donepezil (the analyte of interest), 5-O-desmethyl donepezil, and donepezil N-oxide.[3][4][5] It is possible that another metabolite or a fragment of a metabolite is isobaric with this compound and co-elutes.
-
Matrix Effects: Components of the biological matrix (e.g., phospholipids (B1166683) in plasma) can co-elute and cause ion suppression or enhancement, which may manifest as an interfering peak.[6][7]
-
Isotopic Contribution: While less common with a d7-labeled standard, a high concentration of the unlabeled analyte (6-O-Desmethyl donepezil) can have a minor isotopic peak that might interfere with the internal standard signal.
To resolve co-elution, optimization of the chromatographic separation is key.[4] Consider the following strategies:
-
Modify the Mobile Phase Gradient: A shallower gradient can improve the resolution between closely eluting peaks.[1][6]
-
Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter selectivity.
-
Adjust the Mobile Phase pH: Changing the pH can alter the ionization state and retention of the analytes and interferences.[1]
-
Try a Different Column Chemistry: If a standard C18 column is being used, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded C18 column.[6]
Caption: Workflow for resolving co-elution with the internal standard.
Frequently Asked Questions (FAQs)
Q3: Why is a deuterated internal standard like this compound preferred for LC-MS/MS analysis?
A3: Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the gold standard for quantitative LC-MS/MS bioanalysis.[8][9] They have nearly identical chemical and physical properties to the target analyte.[8][9] This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variability in the analytical process.[8][9]
Q4: Can the position of deuterium (B1214612) labeling in this compound affect its chromatographic behavior?
A4: Yes, the degree and position of deuteration can sometimes lead to a slight shift in retention time compared to the unlabeled analyte.[8][10][11] This can result in the internal standard eluting slightly earlier or later than the analyte. If this shift is significant, the internal standard and analyte may experience different degrees of matrix effects, potentially compromising quantification.[11] It is crucial during method development to ensure that the analyte and internal standard peaks are as closely co-eluting as possible.[12]
Q5: What are the typical mass transitions for 6-O-Desmethyl donepezil and its d7-labeled internal standard in an LC-MS/MS assay?
A5: In positive ion mode, the precursor ion for 6-O-Desmethyl donepezil is typically m/z 366.2 or 366.3.[3][13] A common product ion used for quantification is m/z 91.1 or 91.3, which corresponds to the benzyl (B1604629) fragment.[3][13][14] For this compound, the precursor ion would be shifted by +7 Da to approximately m/z 373.2. The fragment ion at m/z 91.1 would likely remain the same if the deuterium labels are not on the benzyl group. The exact mass transitions should be optimized during method development.
Q6: What are the main metabolic pathways of donepezil that I should be aware of when developing an assay for 6-O-Desmethyl donepezil?
A6: Donepezil is extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6 enzymes.[15][16][17] The major metabolic pathways include:
-
O-demethylation: This pathway produces 6-O-desmethyl donepezil (an active metabolite) and 5-O-desmethyl donepezil.[3][4]
-
N-oxidation: This leads to the formation of donepezil N-oxide, which is also pharmacologically active.[3][4][16]
-
Hydroxylation: Formation of hydroxylated metabolites.[15]
-
N-debenzylation: Removal of the benzyl group.[15] These metabolites can be further conjugated with glucuronic acid.[15][17] Awareness of these pathways is crucial as some metabolites may be isobaric with the analyte or internal standard, necessitating good chromatographic separation.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. eijppr.com [eijppr.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. myadlm.org [myadlm.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. ClinPGx [clinpgx.org]
Technical Support Center: Optimizing Recovery of 6-O-Desmethyl donepezil-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of 6-O-Desmethyl donepezil-d7 (B2474475) during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for poor recovery of 6-O-Desmethyl donepezil-d7 during extraction?
Poor recovery of this compound can stem from several factors, including suboptimal pH, inappropriate solvent selection, and issues related to the deuterium (B1214612) labeling. Donepezil (B133215) and its metabolites are basic compounds, and their extraction efficiency is highly dependent on the pH of the sample matrix[1]. Furthermore, the choice of extraction solvent in both LLE and SPE is critical for achieving high recovery[1][2]. For deuterated compounds, the "deuterium isotope effect" can sometimes lead to slight differences in physicochemical properties compared to the non-deuterated analog, potentially affecting its behavior during chromatography and extraction[3].
Q2: How does the deuterium isotope effect impact the recovery of this compound?
The substitution of hydrogen with deuterium can lead to minor differences in the compound's chromatographic retention time[3]. This can be problematic if the deuterated internal standard does not co-elute with the analyte, as it may be subjected to different matrix effects, leading to inaccurate quantification[3]. While this effect is more pronounced in chromatography, it's a crucial factor to consider during method development and troubleshooting.
Q3: Can the extraction method itself lead to poor recovery?
Yes, both LLE and SPE have potential pitfalls. In LLE, incomplete phase separation, and suboptimal solvent-to-sample ratios can result in low recovery. For SPE, issues such as improper cartridge conditioning, incorrect sample pH, use of an inappropriate wash solvent, or an inefficient elution solvent can all contribute to the poor recovery of the analyte[1].
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Donepezil has a pKa of approximately 8.8. To ensure it is in its neutral, more organic-soluble form, adjust the sample pH to be 1-2 units above the pKa (i.e., pH 9.8-10.8) before extraction[1]. |
| Inappropriate Solvent | Methyl tert-butyl ether (MTBE) has demonstrated high recovery for donepezil from plasma[2]. A mixture of n-hexane and ethyl acetate (B1210297) (e.g., 70:30 v/v) has also been used effectively[1]. If recovery is low, consider testing different solvents or solvent combinations. |
| Insufficient Mixing | Ensure thorough vortexing of the sample with the extraction solvent to maximize the partitioning of the analyte into the organic phase. |
| Phase Separation Issues | Centrifuge the sample adequately to ensure a clean separation between the aqueous and organic layers. |
Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Steps |
| Improper Cartridge Conditioning | Always pre-condition the SPE cartridge according to the manufacturer's instructions, typically with methanol (B129727) followed by water or an equilibration buffer. Do not let the sorbent dry out between steps[4]. |
| Incorrect Sample pH | Similar to LLE, the pH of the sample loaded onto the SPE cartridge is crucial for proper retention. Adjust the sample pH to ensure the analyte is in a state that will bind effectively to the sorbent. |
| Inappropriate Wash Solvent | The wash solvent should be strong enough to remove interferences without eluting the analyte. If you suspect the analyte is being lost during the wash step, use a weaker solvent. |
| Inefficient Elution | The elution solvent must be strong enough to desorb the analyte from the sorbent. Ensure the volume and composition of the elution solvent are optimized. You can try a stronger solvent or increase the elution volume. |
Quantitative Data Summary
The following tables summarize recovery data for donepezil and its non-deuterated metabolite, 6-O-Desmethyl donepezil, from various studies. While specific recovery data for the d7-labeled version is limited in publicly available literature, these values provide a good benchmark for what to expect.
Table 1: Liquid-Liquid Extraction (LLE) Recovery Data
| Biological Matrix | Extraction Solvent | Analyte | Recovery (%) |
| Rat Plasma | Methyl tert-butyl ether | Donepezil | 98.5 - 106.8[2] |
| Human Plasma | n-hexane:ethyl acetate (70:30 v/v) | Donepezil | ~60[1] |
| Human Plasma | Dichloromethane | 6-O-Desmethyl donepezil | 96 - 103[5] |
| Human Plasma | Ethyl acetate:n-hexane (30:70 v/v) | 6-O-Desmethyl donepezil | Not specified, but method was successful[3] |
Table 2: Solid-Phase Extraction (SPE) Recovery Data
| Biological Matrix | SPE Cartridge | Analyte | Recovery (%) |
| Human Plasma | Oasis HLB | Donepezil & 6-O-Desmethyl donepezil | Not explicitly stated, but the method was validated and successfully applied[3] |
| Human Plasma | Not specified | Donepezil & 6-O-Desmethyl donepezil | >60[6] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Donepezil and Metabolites from Human Plasma
This protocol is adapted from a method used for the analysis of donepezil and its metabolites in human plasma[7].
-
Sample Preparation: To 1 mL of plasma, add an appropriate amount of this compound internal standard.
-
Alkalinization: Add a suitable volume of a basic solution (e.g., 1M NaOH) to adjust the plasma pH to approximately 10.
-
Extraction: Add 5 mL of an extraction solvent mixture (e.g., n-hexane/dichloromethane/ethyl acetate 45:40:15 v/v/v).
-
Mixing: Vortex the mixture for 5 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
Protocol 2: Solid-Phase Extraction of Donepezil and Metabolites from Human Plasma
This protocol is based on a validated method for the simultaneous determination of donepezil and 6-O-desmethyl donepezil in human plasma[3].
-
Sample Pre-treatment: To 500 µL of human plasma, add the this compound internal standard.
-
Cartridge Conditioning: Condition a Waters Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water).
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase.
Visualizations
Below are diagrams illustrating the troubleshooting workflow and the general extraction process.
Caption: Troubleshooting workflow for poor recovery.
Caption: General workflows for LLE and SPE.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease [pubmed.ncbi.nlm.nih.gov]
Storage and handling conditions to ensure 6-O-Desmethyl donepezil-d7 stability
This technical support center provides comprehensive guidance on the proper storage and handling of 6-O-Desmethyl donepezil-d7 (B2474475) to ensure its stability and integrity in research applications. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 6-O-Desmethyl donepezil-d7?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions. For the solid, neat form of the compound, long-term storage at -20°C is recommended.[1] When in solution, it should be stored at -20°C for short-term use and can be stored for longer periods at -80°C.[2] It is also advisable to protect the compound from light and moisture.[3]
Q2: How should I handle this compound upon receiving it?
A2: this compound is typically shipped at ambient temperatures as it is stable for short durations.[2] Upon receipt, it is recommended to store it at -20°C for long-term preservation.[1][3] Before opening the vial, allow it to equilibrate to room temperature to prevent condensation, which could introduce moisture and affect the compound's stability.
Q3: What solvents are suitable for dissolving this compound?
A3: Information regarding the solubility of the parent compound, 6-O-Desmethyl donepezil, suggests that it is soluble in methanol (B129727) and chloroform. This indicates that this compound is likely soluble in similar organic solvents.
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
A5: Based on forced degradation studies of the parent compound, donepezil, the primary degradation pathways are expected to be hydrolysis and oxidation.[4] Donepezil has been shown to degrade under acidic, alkaline, and oxidative conditions.[4][5] Therefore, it is critical to avoid exposing this compound to strong acids, bases, and oxidizing agents.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Solution |
| Loss of Isotopic Purity (H/D Exchange) | Exposure to moisture or protic solvents. Storage in acidic or basic solutions. | Store the compound in a tightly sealed container in a desiccator. Use anhydrous, aprotic solvents for preparing solutions. Avoid prolonged storage in acidic or basic conditions. |
| Compound Degradation | Improper storage temperature. Exposure to light, strong acids, bases, or oxidizing agents. | Store at the recommended temperature of -20°C or lower.[1] Protect from light by using amber vials or storing in the dark.[3] Ensure all solvents and reagents are free from strong acids, bases, and oxidizing agents. |
| Inconsistent Analytical Results | Compound degradation. Isotopic exchange. Inaccurate concentration of stock solutions due to improper handling. | Re-evaluate storage and handling procedures. Prepare fresh stock solutions using proper weighing and dissolution techniques. Verify the integrity of the compound using analytical methods like LC-MS. |
| Poor Solubility | Use of an inappropriate solvent. | Test solubility in small quantities with different organic solvents such as methanol or chloroform. Gentle warming or sonication may aid dissolution, but monitor for any degradation. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Solid (Neat) | -20°C | Long-term | [1] |
| In Solvent | -20°C | Short-term | [2] |
| In Solvent | -80°C | Long-term | [2] |
Table 2: Summary of Forced Degradation Studies on Donepezil (Parent Compound)
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis (e.g., 1N HCl) | Degradation observed | [4] |
| Alkaline Hydrolysis (e.g., 2N NaOH) | Significant degradation | [4][5] |
| Oxidative (e.g., 6% H₂O₂) | Degradation observed | [4][5] |
| Thermal (Dry Heat) | Stable | [4] |
| Photolytic | Stable | [4] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of the compound using a calibrated analytical balance in a controlled environment to minimize moisture absorption.
-
Add the appropriate volume of anhydrous solvent (e.g., methanol) to achieve the desired concentration.
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution in a tightly sealed, amber vial at -20°C or -80°C.
Protocol 2: Assessment of Compound Stability (Based on Donepezil Forced Degradation)
This protocol outlines a general procedure for assessing the stability of this compound under stress conditions, adapted from studies on donepezil.
-
Preparation of Test Solutions: Prepare solutions of this compound in a suitable solvent at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the test solution with an equal volume of 1N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: Mix the test solution with an equal volume of 2N NaOH and incubate at a controlled temperature for a defined period.
-
Oxidative Degradation: Mix the test solution with a solution of 6% H₂O₂ and incubate at a controlled temperature.
-
Thermal Degradation: Expose a solid sample and a solution sample to dry heat (e.g., 80°C).
-
Photostability: Expose a solid sample and a solution sample to UV light.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC or LC-MS method to determine the remaining concentration of this compound and to detect any degradation products.
-
Data Evaluation: Compare the results from the stressed samples to a control sample stored under recommended conditions to determine the extent of degradation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Isotope-Labeled Compounds | 1261396-76-2 | Invivochem [invivochem.com]
- 4. ClinPGx [clinpgx.org]
- 5. rjpbcs.com [rjpbcs.com]
Technical Support Center: Optimization of Mobile Phase for Separating Donepezil and Its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of donepezil (B133215) and its metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of donepezil and its metabolites by HPLC or UPLC.
Question 1: Why am I seeing poor peak shape (tailing) for donepezil?
Answer:
Peak tailing for donepezil, a basic compound, is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the positively charged analyte and residual acidic silanol (B1196071) groups on the C18 column surface.[1][2][3]
Possible Causes & Solutions:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, donepezil can interact strongly with the stationary phase.
-
Insufficient Ionic Strength: A low buffer concentration may not be sufficient to mask the residual silanol groups.
-
Solution: Increase the buffer concentration. A buffer concentration of 10-50 mM is generally adequate for small molecules.[7]
-
-
Use of an Amine Modifier: Basic compounds can compete with donepezil for active sites on the stationary phase, improving peak shape.
-
Solution: Add a small amount of an amine modifier, such as triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.1-0.5%).[8][9] TEA will preferentially interact with the acidic silanols.
-
Question 2: I am observing poor resolution between donepezil and its metabolites. How can I improve it?
Answer:
Achieving baseline separation between donepezil and its structurally similar metabolites requires careful optimization of the mobile phase composition and gradient.
Possible Causes & Solutions:
-
Incorrect Organic Modifier Ratio: The type and concentration of the organic solvent significantly impact selectivity.
-
Solution:
-
Vary the Organic Solvent: Try switching from acetonitrile (B52724) to methanol (B129727) or using a combination of both. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.[10]
-
Adjust the Gradient: If using a gradient, modify the slope. A shallower gradient can increase the separation between closely eluting peaks.
-
Optimize Isocratic Conditions: If using an isocratic method, systematically vary the percentage of the organic modifier.[7]
-
-
-
Inappropriate pH: The retention of ionizable compounds like donepezil and its metabolites is highly dependent on the mobile phase pH.
-
Solution: Perform a pH scouting experiment. Analyze the sample with mobile phases at different pH values (e.g., 3.0, 4.5, 6.0) to find the optimal pH for separation.[10]
-
-
Suboptimal Temperature: Temperature can affect selectivity and viscosity.
-
Solution: Use a column oven to control the temperature. Increasing the temperature can sometimes improve peak shape and resolution, but it may also alter selectivity.
-
Question 3: My retention times are unstable and drifting. What could be the cause?
Answer:
Unstable retention times can compromise the reliability of your analytical method.
Possible Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-20 column volumes) before starting the analytical run, especially when using a new mobile phase.[11]
-
-
Mobile Phase Instability: The mobile phase composition can change over time due to evaporation of the organic solvent or changes in pH.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to separate donepezil and its metabolites?
A good starting point for reversed-phase separation is a gradient elution using a buffered aqueous phase and an organic modifier. For example:
-
Mobile Phase A: 0.1% Formic acid or 10-20 mM phosphate (B84403) buffer in water, adjusted to a pH between 2.5 and 3.5.[12]
-
Mobile Phase B: Acetonitrile or Methanol.[10]
Q2: How do I prepare the mobile phase?
Always use HPLC-grade solvents and reagents. A typical preparation involves:
-
Preparing the aqueous buffer and adjusting the pH.
-
Filtering the aqueous and organic phases through a 0.22 or 0.45 µm membrane filter to remove particulates.[7]
-
Degassing the mobile phase to prevent bubble formation in the pump.[7]
Q3: What are the major metabolites of donepezil I should be looking for?
The major metabolites of donepezil include 6-O-desmethyl donepezil (M1), 5-O-desmethyl donepezil (M2), and donepezil N-oxide (M6).[13][14]
Experimental Protocols
Protocol 1: Gradient UPLC Method for Donepezil and Impurities
This protocol is based on a validated UPLC method for separating donepezil from its related substances.[15]
-
Column: Waters Acquity C18, 50 mm x 2.1mm, 1.7 µm
-
Mobile Phase A: 0.1% trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile, methanol, and trifluoroacetic acid in the ratio 700:300:1.
-
Flow Rate: As per scaled gradient from HPLC, typically 0.3-0.5 mL/min.
-
Detection: UV at 286 nm.
-
Gradient Program:
-
0.01 min: 20% B
-
4.0 min: 50% B
-
6.0 min: 80% B
-
-
Sample Preparation: Dissolve the sample in the mobile phase.
Protocol 2: Isocratic HPLC Method for Donepezil
This protocol provides a starting point for an isocratic separation.[5][6]
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Phosphate buffer (0.01M), methanol, and acetonitrile (50:30:20, v/v/v) adjusted to pH 2.7 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 268 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 10 µg/mL).
Data Presentation
Table 1: Example Chromatographic Conditions for Donepezil Separation
| Parameter | Method 1[5][6] | Method 2[9] | Method 3[10] |
| Chromatography | RP-HPLC | RP-HPLC | RP-HPLC |
| Column | C18 (250x4.6mm, 5µm) | C18 (250x4.6mm) | Hypersil ODS (250x4.6mm, 5µm) |
| Mobile Phase | Phosphate buffer (0.01M), Methanol, Acetonitrile (50:30:20) | Methanol, Phosphate buffer (0.02M), Triethylamine (60:40:0.5) | A: 10mM Diammonium hydrogen orthophosphate (pH 6.0)B: Acetonitrile, Methanol (85:15) |
| pH | 2.7 | 7.5 | 6.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | N/A (Gradient) |
| Detection | UV at 268 nm | N/A | N/A |
| Retention Time | 5.6 min | N/A | N/A |
Visualizations
Caption: Workflow for troubleshooting and optimizing the mobile phase.
Caption: Logical relationships between problems, causes, and solutions.
References
- 1. uhplcs.com [uhplcs.com]
- 2. waters.com [waters.com]
- 3. agilent.com [agilent.com]
- 4. scispace.com [scispace.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. RP-HPLC analytical method development and optimization for quantification of donepezil hydrochloride in orally disintegrating tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iajps.com [iajps.com]
- 8. chalcogen.ro [chalcogen.ro]
- 9. jocpr.com [jocpr.com]
- 10. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 11. benchchem.com [benchchem.com]
- 12. journals.plos.org [journals.plos.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Revisiting the Metabolism of Donepezil in Rats Using Non-Targeted Metabolomics and Molecular Networking | MDPI [mdpi.com]
- 15. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comprehensive Comparison Guide to the Full Validation of an LC-MS/MS Assay Utilizing 6-O-Desmethyl Donepezil-d7
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents is paramount. Donepezil (B133215), a cornerstone in the management of Alzheimer's disease, and its metabolites are frequently analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic and bioequivalence studies.[1] A critical component of a robust LC-MS/MS assay is the choice of an appropriate internal standard (IS), which is essential for correcting variability during sample preparation and analysis. This guide provides a detailed comparison of the performance of various internal standards used in donepezil quantification, with a focus on the validation of an assay using 6-O-Desmethyl donepezil-d7 (B2474475).
Performance Comparison of Internal Standards
The ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure comparable behavior during extraction and ionization.[2] Stable isotope-labeled internal standards, such as deuterated analogs of the analyte or its metabolites, are often considered the gold standard. The following tables summarize the performance of different internal standards from published literature, offering a clear comparison of key validation parameters.
| Internal Standard | Analyte(s) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Extraction Recovery (%) |
| 6-O-Desmethyl donepezil-d7 (analog) | Donepezil & 6-O-Desmethyl donepezil | Donepezil: 0.09 - 24.26-O-Desmethyl donepezil: 0.03 - 8.13[3] | Within acceptable limits[3] | Within acceptable limits[3] | Not explicitly stated |
| Donepezil-d7 | Donepezil | 0.1 - 100[4] | 96 - 106[4] | Not explicitly stated | Not explicitly stated |
| Donepezil analog | Donepezil & 3 metabolites | Donepezil: 0.5 - 100Metabolites: 0.2 - 40[5][6] | Within acceptance criteria[5][6] | Within acceptance criteria[5][6] | Consistent[5][6] |
| Icopezil | Donepezil | 0.5 - 1000[1][7] | 96.0 - 109.6[1] | ≤13.9[1] | 98.5 - 106.8[1] |
| Galantamine | Donepezil & 6-O-Desmethyl donepezil | Donepezil: 0.10 - 50.06-O-Desmethyl donepezil: 0.02 - 10.0[8][9] | Within acceptable limits[8][9] | < 7.5[8][9] | Not explicitly stated |
| Lansoprazole | Donepezil | Not explicitly stated | 86.93 - 102.17 (Intra-day)89.08 - 102.53 (Inter-day)[10] | 1.06 - 2.26 (Intra-day)3.14 - 4.75 (Inter-day)[10] | 90.86 - 95.99[10] |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the replication and validation of analytical methods. Below are representative methodologies for the LC-MS/MS analysis of donepezil and its metabolites.
Protocol 1: Simultaneous Quantification of Donepezil and 6-O-Desmethyl Donepezil
This method is suitable for pharmacokinetic studies requiring the analysis of both the parent drug and its active metabolite.[3][11][12]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard solution (e.g., a deuterated analog).
-
Perform liquid-liquid extraction using a mixture of ethyl acetate (B1210297) and n-hexane (30:70 v/v).[3][11]
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[4]
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and 5 mM ammonium (B1175870) formate (B1220265) (pH 5.0) (70:30 v/v).[3][11]
-
Mass Spectrometry Detection:
Protocol 2: Simultaneous Determination of Donepezil and its Three Metabolites
This comprehensive method allows for a broader metabolic profile of donepezil.[5][6]
-
Sample Preparation (Solid-Phase Extraction):
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
Visualizations
Donepezil Metabolism
Donepezil undergoes extensive hepatic metabolism, leading to the formation of several metabolites.[5] The primary metabolic pathways include O-demethylation, N-oxidation, hydroxylation, and N-dealkylation.[5]
Caption: Metabolic pathway of Donepezil.
LC-MS/MS Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalysis of donepezil and its metabolites in plasma samples using LC-MS/MS.
Caption: General workflow for LC-MS/MS bioanalysis.
References
- 1. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. academic.oup.com [academic.oup.com]
- 6. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Bioanalytical Methods for Donepezil Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of donepezil (B133215) in biological matrices is critical for pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides a detailed comparison of validated bioanalytical methods for the quantification of donepezil, with a focus on providing objective performance data and supporting experimental protocols to aid in the selection of the most appropriate analytical technique.
The most prevalent methods for the bioanalysis of donepezil are Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with various detectors. LC-MS/MS is often favored for its high sensitivity and selectivity, which are crucial for measuring the low concentrations of donepezil typically found in biological samples.[1][2] HPLC methods, particularly with fluorescence detection, offer a robust and more accessible alternative.[3][4]
Performance Comparison of Bioanalytical Methods
The following tables summarize the quantitative performance data from various validated methods, providing a clear comparison of their key validation parameters.
Table 1: LC-MS/MS Methods for Donepezil Quantification
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Extraction Recovery (%) | Reference |
| Human Plasma | 0.5–100 | 0.5 | ≤ 6.3 | ≤ 6.5 | Within ±6.3 | Within ±6.5 | 66.0 - 88.8 | [5] |
| Human Plasma | 0.1–100 | 0.1 | Not Reported | Not Reported | 96 - 106 | Not Reported | Not Reported | [6] |
| Human Plasma | 0.2–50 | 0.2 | < 15 | < 15 | Within 15% | Within 15% | Not Reported | [7] |
| Rat Plasma | 0.5–1000 | 0.5 | ≤ 13.9 | Not Reported | 96.0 - 109.6 | Not Reported | 98.5 - 106.8 | [2] |
Table 2: HPLC Methods for Donepezil Quantification
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Extraction Recovery (%) | Reference |
| Human Plasma | 5.0 - Not Specified | 5.0 | < 1.5 - 1.8 | < 1.5 - 1.8 | ±0.2–2.4 | Not Reported | 97.6–99.8 | [3][8] |
| Rabbit Plasma | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| Human Plasma | 50-105 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | 75 - 85 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the referenced literature and offer a starting point for laboratory implementation.
LC-MS/MS Method Protocol
This protocol is a generalized representation based on common practices found in the referenced literature.[2][5][6][7]
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 20 µL of plasma, add an internal standard (e.g., icopezil (B127800) or a deuterated analog of donepezil).[2][6]
-
Add 500 µL of an organic extraction solvent (e.g., pure methyl tert-butyl ether).[2]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at high speed (e.g., 5000 rpm) for 5 minutes.[6]
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen.[6]
-
Reconstitute the residue in 250 µL of the mobile phase.[6]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., Waters Acquity C18, 50 mm x 2.1mm, 1.7µm particle size).[10]
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing an acid modifier (e.g., formic acid or acetic acid) is typical.[2]
-
Flow Rate: Typically around 0.5 - 1 mL/min.
-
Injection Volume: 5 µL.[7]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.[6]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[2]
-
MRM Transitions: For donepezil, the precursor ion is typically m/z 380.2, with product ions such as m/z 91.2 and m/z 243.3 being monitored.[2][5]
-
HPLC with Fluorescence Detection Method Protocol
This protocol is a generalized representation based on common practices found in the referenced literature.[3][4]
-
Sample Preparation (Protein Precipitation followed by LLE):
-
To 500 µL of plasma, add 500 µL of 5% trichloroacetic acid (TCA) solution for protein precipitation.[9]
-
Centrifuge for 3 minutes at 5000 rpm.[9]
-
Transfer the supernatant to a new tube and alkalinize with 100 µL of 0.1 N NaOH.[9]
-
Add an internal standard (e.g., pindolol).[3]
-
Perform liquid-liquid extraction with an organic solvent mixture (e.g., hexane/dichloromethane/ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 or a Phenyl Hypersil C18 column is often used.[3][11]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol, phosphate (B84403) buffer (e.g., pH 3.5), and triethylamine (B128534) (e.g., 55:45:0.5, v/v/v) is common.[11]
-
Injection Volume: 20 µL.[4]
-
-
Fluorescence Detection:
Visualizations
Workflow for Bioanalytical Method Cross-Validation
Caption: Logical workflow for conducting a cross-validation study.
Experimental Workflow for Donepezil Quantification using LC-MS/MS
Caption: Typical sample preparation and analysis workflow for LC-MS/MS.
Signaling Pathway of Donepezil
Caption: Mechanism of action of Donepezil.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Determination of donepezil in spiked rabbit plasma by high-performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. lcms.cz [lcms.cz]
- 7. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. impactfactor.org [impactfactor.org]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Bioanalytical Methods for Donepezil: Establishing Linearity and Sensitivity
For researchers, scientists, and drug development professionals, the accurate quantification of donepezil (B133215) in biological matrices is crucial for pharmacokinetic and bioavailability studies. This guide provides an objective comparison of the performance of various bioanalytical methods for donepezil, with a focus on linearity and sensitivity. Supporting experimental data from published studies are presented to assist in the selection of the most appropriate analytical technique.
Performance Comparison of Bioanalytical Methods
The quantification of donepezil in biological samples, predominantly human plasma, is most commonly achieved through Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique is favored for its high selectivity and sensitivity. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection offers a viable alternative. The following tables summarize the quantitative performance data from several validated methods, providing a clear comparison of their key validation parameters.
| Method | Biological Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Rat Plasma | 0.5 - 1,000 | 0.5 | ≥0.9999 | [1][2] |
| LC-MS/MS | Human Plasma | 0.1 - 100 | 0.1 | 0.9993 | [3] |
| LC-MS/MS | Human Plasma | 0.1 - 42 | 0.1 | Not Reported | [4][5] |
| LC-MS/MS | Human Plasma | 0.1 - 20 | 0.1 | Not Reported | [4] |
| LC-MS/MS | Human Plasma | 0.09 - 24.2 | 0.09 | ≥0.99 | [6] |
| LC-MS/MS | Human Plasma | 0.2 - 20 | Not Reported | 0.9996 | [7] |
| HPLC-PDA | Rat Plasma & Tissues | 50 - 5000 | 50 | Not Reported | [8][9][10] |
| HPLC-Fluorescence | Rabbit Plasma | 5 - 200 | 4.95 | Not Reported | [11] |
| HPLC-UV | Not Specified | 3 - 90 | Not Reported | Not Reported | [4] |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the successful implementation and validation of a bioanalytical method. Below are generalized protocols for establishing linearity and sensitivity for the quantification of donepezil.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common technique for isolating donepezil from plasma samples.
-
To a 20 μL aliquot of rat plasma, add the internal standard (IS), such as icopezil.[2]
-
For extraction, add 500 μL of pure methyl tert-butyl ether and vortex for five minutes.[2]
-
Centrifuge the samples to separate the organic and aqueous layers.
-
The organic layer is transferred to a new tube and evaporated to dryness.
-
The residue is then reconstituted in the mobile phase for analysis.[12]
Chromatographic Conditions
Separation of donepezil and the IS is typically achieved using a C18 reversed-phase column.
-
LC-MS/MS: A common mobile phase is a mixture of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer.[3]
-
HPLC-PDA: An isocratic mobile phase of acetonitrile and ammonium formate buffer (e.g., 62:38% v/v) can be used.[8][9][10]
Establishing Linearity
Linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of donepezil, typically covering a range of 0.5 to 1,000 ng/mL.[2]
-
Process and analyze each concentration level in replicate (n=6).[2]
-
Construct a calibration curve by plotting the peak area ratio of donepezil to the IS against the nominal concentration.
-
Perform a linear regression analysis on the data. The method is considered linear if the correlation coefficient (r²) is ≥ 0.99.[2]
Establishing Sensitivity
The sensitivity of a bioanalytical method is a measure of its ability to detect and quantify low concentrations of the analyte. The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
The LLOQ is determined as the lowest concentration of the analyte that can be quantified with a signal-to-noise ratio of at least 10.[13]
-
The accuracy at the LLOQ should be within ±20% of the nominal concentration, and the precision should not exceed 20%.[1][2]
Workflow for Establishing Linearity and Sensitivity
Caption: Workflow for establishing linearity and sensitivity in a donepezil bioanalytical method.
References
- 1. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application. | Semantic Scholar [semanticscholar.org]
- 7. jcpu.cpu.edu.cn [jcpu.cpu.edu.cn]
- 8. Pre-clinical pharmacokinetic-pharmacodynamic modelling and biodistribution studies of donepezil hydrochloride by a validated HPLC method - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03379J [pubs.rsc.org]
- 9. Pre-clinical pharmacokinetic-pharmacodynamic modelling and biodistribution studies of donepezil hydrochloride by a validated HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-clinical pharmacokinetic-pharmacodynamic modelling and biodistribution studies of donepezil hydrochloride by a validated HPLC method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Determination of donepezil in spiked rabbit plasma by high-performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to the Inter-Laboratory Pharmacokinetics of Donepezil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacokinetic data for donepezil (B133215) from various studies. The objective is to present a consolidated view of its pharmacokinetic profile, supported by detailed experimental methodologies, to aid in research and development.
Pharmacokinetic Data Comparison
The following tables summarize key pharmacokinetic parameters of donepezil observed in different studies. These values provide insights into the variability and consistency of donepezil's behavior across different experimental conditions and laboratories.
Table 1: Pharmacokinetic Parameters of Oral Donepezil in Healthy Volunteers
| Study Reference (Lab/Author) | Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |
| Rogers et al. (Evening Administration)[1] | 5 | 34.1 | 3.0 | 634.8 (0-24) | 72.7 |
| Rogers et al. (Evening Administration)[1] | 10 | 60.5 | 3.9 | 1127.8 (0-24) | 73.5 |
| Bioequivalence Study (Test Product)[2] | 5 | 20.42 ± 4.50 | 2.0 | 1375.01 ± 369.01 | 91.5 ± 21.3 |
| Bioequivalence Study (Reference Product)[2] | 5 | 18.93 ± 3.82 | 2.0 | 1277.47 ± 328.51 | 90.7 ± 18.1 |
| Rogers et al. (Multiple Doses)[3] | 5 | - | - | - | - |
| DrugBank[4] | 5 | 8.34 | 4.1 ± 1.5 | 221.90-225.36 | ~70 |
| Kiriyama et al.[5] | 2.0 - 6.0 | Dose-dependent | ~4 | - | ~80 |
Table 2: Pharmacokinetic Parameters of Donepezil in Special Populations and Formulations
| Population/Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Reference |
| Hepatically Impaired (Single Dose) | 5 mg | Increased by 37.5% vs. healthy | Reduced vs. healthy | Increased vs. healthy | Increased vs. healthy | [6] |
| Hepatically Impaired (Steady State) | 5 mg | 28.0 ± 2.5 | - | 496.9 ± 43.8 (0-24) | - | [6] |
| Healthy Controls (Steady State) | 5 mg | 20.1 ± 1.4 | - | 336.7 ± 32.4 (0-24) | - | [6] |
| Transdermal Patch | Dose-dependent | 5.24 - 20.36 | 74 - 76 | - | 63.77 - 94.07 | [7] |
| Intramuscular Depot | 70 mg | 11.40 | 432 | 6482.82 (0-1512h) | - | [8] |
| Oral Tablet (for comparison) | 10 mg | 17.68 | 2.25 | 656.84 (0-240h) | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are summaries of common bioanalytical methods used for the quantification of donepezil in biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most prevalent method for donepezil quantification due to its high selectivity and sensitivity.[9]
-
Sample Preparation:
-
Plasma samples (0.25 mL) are spiked with an internal standard (e.g., Donepezil-D7).[10]
-
Extraction is performed using a liquid-liquid extraction with a solvent mixture such as ethyl acetate (B1210297) and n-hexane (90:10 v/v).[10]
-
The mixture is vortexed for 5 minutes and then centrifuged at 5000 rpm for 5 minutes.[10]
-
The supernatant (organic layer) is evaporated to dryness at 45°C.[10]
-
The residue is reconstituted in the mobile phase.[10]
-
-
Chromatographic Conditions:
-
Column: SB C18 (100 x 3.0 mm, 1.8 µm)[10]
-
Mobile Phase: A mixture of 5mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid and acetonitrile (B52724) (e.g., 20:80 v/v).[10]
-
Flow Rate: 0.4 mL/min[10]
-
Injection Volume: 2 µL[10]
-
-
Mass Spectrometry Detection:
High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) Detection
An alternative to LC-MS/MS, HPLC methods are also employed, often with UV or PDA detectors.[11][12]
-
Sample Preparation:
-
Plasma samples are alkalinized (e.g., with 0.1 M NaOH).[12]
-
Liquid-liquid extraction is performed using a solvent like isopropanol-hexane (3:97, v/v) or a solid-phase extraction is used.[12][13]
-
An internal standard such as loratadine (B1675096) is added.[11][13]
-
The organic layer is separated and may be back-extracted with an acidic solution.[12]
-
-
Chromatographic Conditions:
Visualizations
Mechanism of Action: Cholinergic Pathway
Donepezil's primary mechanism of action is the reversible inhibition of the acetylcholinesterase (AChE) enzyme.[14][15][16][17] This inhibition leads to an increase in the concentration of acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[14][16] This is believed to improve cognitive function in patients with Alzheimer's disease.[14][15]
Caption: Mechanism of action of Donepezil in the cholinergic synapse.
Experimental Workflow: Bioanalytical Method
The following diagram illustrates a typical workflow for the bioanalytical quantification of donepezil in plasma samples using LC-MS/MS.
References
- 1. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following evening administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. longdom.org [longdom.org]
- 6. Steady-state pharmacokinetics, pharmacodynamics and tolerability of donepezil hydrochloride in hepatically impaired patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alzheimer's Association International Conference [alz.confex.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 16. ivypanda.com [ivypanda.com]
- 17. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
A Comparative Guide to the Isotopic Purity Assessment of 6-O-Desmethyl donepezil-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the isotopic purity of 6-O-Desmethyl donepezil-d7 (B2474475), a critical internal standard in pharmacokinetic studies of donepezil (B133215). Donepezil is extensively metabolized in the liver, with 6-O-desmethyl donepezil being a primary metabolite.[1][2] The use of a stable isotope-labeled (SIL) internal standard, such as 6-O-Desmethyl donepezil-d7, is considered the gold standard in bioanalytical methods to ensure the highest level of accuracy and precision.[3]
Introduction to Isotopic Purity in Drug Metabolism Studies
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), SIL internal standards are employed to compensate for variability during sample preparation and analysis.[3][4] The isotopic purity of a deuterated standard is a crucial parameter, as impurities, especially the unlabeled (d0) analog, can lead to an overestimation of the analyte's concentration.[5] For reliable and reproducible results, high chemical (>99%) and isotopic (≥98%) purity are recommended.[5][6]
Comparative Analysis of Analytical Techniques
The two primary techniques for assessing isotopic purity are high-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy.
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Quantitative NMR (qNMR) | Alternative: Standard Mass Spectrometry (MS) |
| Principle | Measures the mass-to-charge ratio of ions to distinguish between isotopologues based on their mass difference.[7][8] | Utilizes the magnetic properties of atomic nuclei to provide structural and quantitative information. Can quantify deuterium (B1214612) at specific sites.[9][10] | Measures mass-to-charge ratio but with lower resolution, making it harder to resolve isotopologues from matrix interferences. |
| Primary Output | Mass spectrum showing the relative abundance of different isotopologues (e.g., d7, d6, d5...d0). | NMR spectrum where the signal intensity is proportional to the number of nuclei, allowing for quantification.[11] | Mass spectrum with broader peaks, potentially overlapping isotopologues. |
| Key Advantages | High sensitivity, low sample consumption, and rapid analysis.[7][8] | Provides site-specific deuteration information and structural confirmation.[9][12] Non-destructive.[11] | Widely available and cost-effective for initial screening. |
| Limitations | Does not provide information on the position of the deuterium labels. | Lower sensitivity compared to MS, requiring higher sample concentrations. | Prone to interference from isobaric species and less accurate for purity determination. |
| Typical Isotopic Purity Requirement | ≥98% | ≥98% | Not ideal for precise purity determination. |
This table presents a summary of common analytical techniques. Specific performance may vary by instrument and experimental conditions.
Experimental Protocols
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 µg/mL.[5]
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.[13]
-
Method: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. A full scan mass spectrum is acquired in the appropriate ionization mode.
-
Data Analysis: The relative abundance of the ion signals corresponding to the non-deuterated (d0) and the various deuterated isotopologues (d1, d2, ... d7) is determined. The isotopic purity is calculated based on the relative intensities of these isotopolog ions after correcting for natural isotopic contributions.[7][13]
-
Sample Preparation: A precisely weighed sample of this compound is dissolved in a deuterated NMR solvent containing a known amount of an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Method: Both ¹H and ²H NMR spectra are acquired. For ¹H NMR, the residual non-deuterated signals are integrated relative to the internal standard. For ²H NMR, the deuterium signals are directly integrated.
-
Data Analysis: The isotopic purity is determined by comparing the integrals of the signals from the deuterated and non-deuterated species.[10][14] A combination of ¹H and ²H NMR can provide a more accurate determination of isotopic abundance.[14]
Alternative Internal Standards for Donepezil Quantification
While this compound is a suitable internal standard, other options exist, each with its own advantages and disadvantages.
| Internal Standard | Advantages | Disadvantages |
| This compound | As a metabolite, it can closely mimic the analytical behavior of the target metabolite. | May not perfectly co-elute with the parent drug, donepezil. |
| Donepezil-d7 | Chemically and physically almost identical to the analyte (donepezil), ensuring co-elution and similar ionization.[15] | Does not account for variability in the metabolic conversion from donepezil to 6-O-desmethyl donepezil if that is the primary analyte. |
| Structural Analog | Cost-effective and readily available. | May have different chromatographic and mass spectrometric behavior, leading to less accurate correction for matrix effects.[15] |
Visualizing the Workflow and Logic
Caption: Workflow for assessing isotopic purity.
Caption: Decision tree for internal standard selection.
References
- 1. longdom.org [longdom.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comparative Guide to the Quantification of Donepezil and Its Metabolites
For researchers, scientists, and drug development professionals, the accurate quantification of donepezil (B133215) and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. This guide provides a comparative analysis of various bioanalytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4. This process results in several metabolites, including 6-O-desmethyl donepezil (M1), 5-O-desmethyl donepezil (M2), and donepezil-N-oxide (M6), which are the main metabolites detected in human plasma.[1] The quantification of these compounds is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. However, other methods such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and capillary electrophoresis (CE) have also been employed, particularly for specific applications like chiral separations.
Comparative Analysis of Quantification Methods
The choice of analytical method depends on various factors, including the required sensitivity, the complexity of the biological matrix, and the specific analytes of interest. The following tables summarize the quantitative performance of different methods for the analysis of donepezil and its key metabolites.
Table 1: LC-MS/MS Methods for Simultaneous Quantification of Donepezil and its Metabolites in Human Plasma
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Extraction Method | Chromatographic Column | Reference |
| Donepezil | 0.5 - 100 | 0.5 | Solid-Phase Extraction (SPE) | Cadenza CD-C18 | [1][2] |
| 6-O-desmethyl donepezil (M1) | 0.2 - 40 | 0.2 | Solid-Phase Extraction (SPE) | Cadenza CD-C18 | [1][2] |
| 5-O-desmethyl donepezil (M2) | 0.2 - 40 | 0.2 | Solid-Phase Extraction (SPE) | Cadenza CD-C18 | [1][2] |
| Donepezil-N-oxide (M6) | 0.2 - 40 | 0.2 | Solid-Phase Extraction (SPE) | Cadenza CD-C18 | [1][2] |
| Donepezil | 0.09 - 24.2 | 0.09 | Liquid-Liquid Extraction (LLE) | C18 | [3] |
| 6-O-desmethyl donepezil | 0.03 - 8.13 | 0.03 | Liquid-Liquid Extraction (LLE) | C18 | [3] |
| Donepezil | 0.1 - 100 | 0.1 | Liquid-Liquid Extraction (LLE) | SB C18 | [4] |
| Donepezil | 0.1 - 42 | 0.1 | Liquid-Liquid Extraction (LLE) | C18 | [5] |
| Donepezil | 0.5 - 1000 | 0.5 | Liquid-Liquid Extraction (LLE) | Not Specified | [6][7] |
Table 2: Chiral Separation Methods for Donepezil Enantiomers
| Method | Analyte | Linearity Range (mg/L) | Limit of Detection (LOD) (mg/L) | Separation Principle | Matrix | Reference |
| Capillary Electrophoresis (CE) | R(-)-E2020 & S(+)-E2020 | 0.1 - 5 | 0.05 | Chiral Selector (Sulfated-β-cyclodextrin) | Rabbit Plasma | [8] |
| Chiral HPLC-UV | Donepezil Enantiomers | 25 - 2500 ng/mL | 10 ng/mL | Chiral Stationary Phase (Chiralcel-OJ-H) | Tablets | [9][10] |
| Chiral HPLC-UV | Donepezil Enantiomers | 100 - 10,000 ng/mL | Not Specified | Chiral Stationary Phase (Chiralpak AD-H) | Culture Medium | [11] |
| Stereoselective HPLC-UV | Donepezil Enantiomers | 0.05 - 2 µg/mL | 20 ng/mL | Chiral Stationary Phase (Chiralcel OD) | Rat Plasma | [12] |
Table 3: HPLC-UV Method for Donepezil Quantification
| Analyte | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Extraction Method | Chromatographic Column | Reference |
| Donepezil | 0.1 - 10 | 0.017 | 0.052 | Protein Precipitation | RP-C18 | [13] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of key experimental protocols cited in the literature.
LC-MS/MS Method for Simultaneous Quantification[1][2]
-
Sample Preparation (Solid-Phase Extraction): Human plasma samples are subjected to solid-phase extraction for cleanup and concentration of the analytes. An internal standard, an analog of donepezil, is added prior to extraction.
-
Chromatography: The separation is performed on a Cadenza CD-C18 column with gradient elution.
-
Mass Spectrometry: Detection is carried out using a tandem mass spectrometer with electrospray ionization in the positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for donepezil (m/z 380.2–91.1), M1 (m/z 366.2–91.1), M2 (m/z 366.2–91.1), and M6 (m/z 396.3–288.2).[1]
Chiral Separation by Capillary Electrophoresis[8]
-
Sample Preparation (Liquid-Liquid Extraction): Alkalized plasma is extracted using a mixture of isopropanol (B130326) and n-hexane (3:97). L-butefeina is used as the internal standard.
-
Electrophoresis: Enantiomeric resolution is achieved on an uncoated fused-silica capillary column using a running buffer containing 2.5% sulfated-beta-cyclodextrin as a chiral selector in a 25 mmol/L triethylammonium (B8662869) phosphate (B84403) solution (pH 2.5).
HPLC-UV Method for Donepezil[13]
-
Sample Preparation: Spiked human plasma samples are prepared, and the mean extraction recovery is determined.
-
Chromatography: A Hypersil Gold RP-C18 column is used with an isocratic mobile phase consisting of phosphate buffer (0.05 M) and acetonitrile (B52724) (65:35).
-
Detection: A diode array detector is used at a wavelength of 232 nm.
Visualizing the Workflow and Metabolic Pathway
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for donepezil metabolite quantification and its metabolic pathway.
Caption: A general experimental workflow for the quantification of donepezil and its metabolites.
Caption: The metabolic pathway of donepezil.[1][14]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 7. journals.plos.org [journals.plos.org]
- 8. [Separation and determination of donepezil hydrochloride enantiomers in plasma by capillary electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chalcogen.ro [chalcogen.ro]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of bioanalytical HPLC method for simultaneous determination of the antialzhiemer, donepezil hydrochloride and the antidepressant, citalopram hydrobromide in raw materials, spiked human plasma and tablets dosage form [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
The Critical Role of 6-O-Desmethyl donepezil-d7 in Establishing Bioequivalence of Donepezil Formulations
In the development of generic formulations for donepezil (B133215), the cornerstone of symptomatic treatment for Alzheimer's disease, establishing bioequivalence is a pivotal regulatory requirement. This process ensures that the generic product performs identically to the innovator drug. A critical component of the underlying bioanalytical methods is the use of a robust internal standard (IS) to ensure accuracy and precision. This guide provides an objective comparison of 6-O-Desmethyl donepezil-d7 (B2474475) and other alternatives as internal standards in bioequivalence studies of donepezil, supported by experimental data and detailed protocols.
Comparison of Internal Standards for Donepezil Bioanalysis
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, compensating for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard for their ability to co-elute with the analyte and exhibit similar ionization characteristics in mass spectrometry, thus providing the most accurate and precise results.[1]
Here, we compare the performance of 6-O-Desmethyl donepezil-d7 with other commonly used internal standards for the quantification of donepezil.
| Internal Standard | Type | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Key Considerations |
| This compound | Stable Isotope-Labeled (Metabolite) | Not explicitly stated, but expected to be similar to other SIL IS | Expected to be high (typically 95-105%) | Expected to be low (<15%) | Tracks the active metabolite; deuteration provides a distinct mass-to-charge ratio with minimal isotopic interference.[1] |
| Donepezil-d7 | Stable Isotope-Labeled (Analyte) | 0.250 - 50.000 | 99.7 - 104.7 | 2.4 - 9.2 | Considered a gold standard; closely mimics the analyte's physicochemical properties.[2] |
| Donepezil-d5 | Stable Isotope-Labeled (Analyte) | 0.508 - 74.981 | 102.8 - 104.8 | < 5 | Another excellent SIL option with high precision and accuracy demonstrated in bioequivalence studies.[3] |
| Galantamine | Structural Analog | 0.10 - 50.0 (for Donepezil), 0.02 - 10.0 (for 6-O-desmethyl donepezil) | Within ±15% of nominal | < 7.5 | A different chemical entity, may not perfectly compensate for matrix effects or extraction variability affecting donepezil and its metabolite.[4] |
| Disopyramide | Structural Analog | 10 - 100 | 86.7 - 113.3 | 3.2 - 12.6 | Used in an HPLC method with fluorescence and photometric detection; may have different chromatographic behavior than donepezil.[5] |
Note: The data presented is a compilation from multiple sources and not from a single head-to-head comparative study.[1][2][3][4][5]
Experimental Protocols
A robust and validated bioanalytical method is fundamental to a successful bioequivalence study. Below is a representative experimental protocol for the simultaneous quantification of donepezil and its active metabolite, 6-O-desmethyl donepezil, in human plasma using LC-MS/MS, adapted from established methodologies.[4][6]
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 500 µL of human plasma, add the internal standard solution (e.g., this compound).
-
Vortex the samples for 30 seconds.
-
Load the samples onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).
-
Wash the cartridge with an appropriate washing solution (e.g., 5% methanol (B129727) in water).
-
Elute the analytes with an elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., Waters Novapak C18, 150 mm x 3.9 mm, 4 µm).[4]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20mM ammonium (B1175870) acetate (B1210297) with 0.2% formic acid) and an organic solvent (e.g., methanol and acetonitrile).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 25 µL.[7]
-
-
Tandem Mass Spectrometry (MS/MS):
Mandatory Visualizations
Donepezil Metabolism and Bioanalytical Workflow
The following diagrams illustrate the metabolic pathway of donepezil and a typical experimental workflow for a bioequivalence study.
Metabolic pathway of Donepezil.
Experimental workflow for a donepezil bioequivalence study.
Donepezil's Mechanism of Action: Signaling Pathway
Donepezil exerts its therapeutic effect by inhibiting the enzyme acetylcholinesterase (AChE), thereby increasing the levels of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. This enhanced cholinergic neurotransmission is believed to improve cognitive function in Alzheimer's disease.
Signaling pathway illustrating donepezil's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. A Randomized, Crossover, Single-Dose Bioequivalence Study of Two Extended-Release Tablets of Donepezil 23 mg in Healthy Human Volunteers under Fasting and Fed States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annexpublishers.com [annexpublishers.com]
- 4. Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of available reference standards for donepezil (B133215) and its related compounds. Ensuring the accuracy and reliability of analytical data is paramount in pharmaceutical research and development, and the choice of a suitable reference standard is a critical first step. This document outlines the types of standards available, their sources, and the analytical methodologies for their characterization, supported by experimental data from published literature.
Overview of Donepezil and its Reference Standards
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, approved for the treatment of dementia associated with Alzheimer's disease.[1] Accurate quantification of donepezil and its impurities in pharmaceutical formulations is essential for ensuring safety and efficacy. This requires high-purity, well-characterized reference standards.
Reference standards for donepezil and its related compounds can be broadly categorized into two main types:
-
Pharmacopeial Standards: These are primary standards established by official pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). They are considered the official standards for quality control and are supplied with a comprehensive Certificate of Analysis.
-
Non-Pharmacopeial Standards (Secondary Standards): These are standards produced by various chemical and pharmaceutical reference material suppliers. They are often traceable to pharmacopeial standards and are used as working standards in routine analysis. These standards are also typically supplied with a Certificate of Analysis detailing their purity and characterization.
Comparison of Available Reference Standards
A variety of suppliers offer reference standards for donepezil and its known impurities. The choice of supplier may depend on the specific needs of the laboratory, including the required purity, the availability of specific impurity standards, and cost-effectiveness.
Table 1: Comparison of Donepezil Hydrochloride Reference Standards
| Supplier/Pharmacopeia | Standard Type | Purity Specification (Typical) | Available Documentation |
| United States Pharmacopeia (USP) | Pharmacopeial (Primary) | Typically ≥98.0%[2] | Certificate of Analysis (CoA) |
| European Pharmacopoeia (EP) | Pharmacopeial (Primary) | Assay value provided on CoA | Certificate of Analysis (CoA) |
| British Pharmacopoeia (BP) | Pharmacopeial (Primary) | Assay value provided on CoA | Certificate of Analysis (CoA) |
| Sigma-Aldrich | Secondary (Traceable to USP) | Varies by product grade | Certificate of Analysis (CoA) |
| SynZeal | Non-Pharmacopeial | High Purity, CoA provided[3] | Certificate of Analysis (CoA), Analytical Data[3] |
| Pharmaffiliates | Non-Pharmacopeial | High Purity, CoA provided | Certificate of Analysis (CoA) |
| LGC Standards | Secondary (Traceable) | Varies by product grade | Certificate of Analysis (CoA) |
Table 2: Common Donepezil Impurities and Their Reference Standards
| Impurity Name | Supplier(s) | Notes |
| Donepezil Related Compound A | USP, Sigma-Aldrich, SynZeal, Pharmaffiliates | A common process impurity.[4] |
| Desbenzyl Donepezil | USP, Sigma-Aldrich | A potential metabolite and degradation product. |
| Donepezil N-oxide | USP, Sigma-Aldrich | A potential oxidative degradation product. |
| Donepezil EP Impurity D | SynZeal | A specified impurity in the European Pharmacopoeia.[5] |
| Donepezil EP Impurity F | Pharmaffiliates | A specified impurity in the European Pharmacopoeia.[6] |
Note: The purity of reference standards can vary between lots. It is essential to consult the Certificate of Analysis for the specific batch being used.
Experimental Protocols for Analysis
The characterization and quantification of donepezil and its related compounds are typically performed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). The following are representative experimental protocols from the literature.
HPLC Method for the Determination of Donepezil and Impurities
This method is suitable for the routine quality control analysis of donepezil hydrochloride in tablets.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, 0.02 M phosphate (B84403) buffer, and triethylamine (B128534) (50:50:0.5, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 268 nm.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes.
This method has been validated for linearity, accuracy, precision, and selectivity according to ICH guidelines.
UPLC Method for the Determination of Donepezil and Related Substances
This UPLC method offers a faster analysis time compared to traditional HPLC.
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 20% to 80% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 2 µL.
-
Run Time: Approximately 7 minutes.
This method is suitable for the analysis of donepezil and its impurities in both bulk drug substance and finished product.
Visualizations
Signaling Pathway of Donepezil
Donepezil's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh). By inhibiting AChE, donepezil increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Mechanism of action of Donepezil.
Experimental Workflow for Impurity Profiling
The following diagram illustrates a typical workflow for the identification and quantification of impurities in a donepezil sample using a reference standard.
Caption: Workflow for Donepezil Impurity Profiling.
Conclusion
The selection of an appropriate reference standard is a critical factor in ensuring the quality and accuracy of analytical data for donepezil and its related compounds. While pharmacopeial standards serve as the primary benchmark, high-quality, well-characterized non-pharmacopeial standards from reputable suppliers offer a reliable and cost-effective alternative for routine analyses. The experimental protocols provided in this guide, coupled with the use of appropriate reference standards, will enable researchers and drug development professionals to confidently assess the purity and impurity profiles of donepezil samples. For definitive quantitative data on a specific reference standard, it is always recommended to consult the Certificate of Analysis provided by the supplier.
References
- 1. researchgate.net [researchgate.net]
- 2. uspnf.com [uspnf.com]
- 3. Donepezil Impurities | SynZeal [synzeal.com]
- 4. (E)-2-[(1-苄基哌啶-4-基)亚甲基]-5,6-二甲氧基茚-1-酮 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. Donepezil EP Impurity D | 4803-57-0 | SynZeal [synzeal.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Safety Operating Guide
Proper Disposal of 6-O-Desmethyl donepezil-d7: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 6-O-Desmethyl donepezil-d7 (B2474475), a deuterated metabolite of Donepezil. Adherence to these protocols is essential for minimizing environmental impact and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle 6-O-Desmethyl donepezil-d7 with the appropriate personal protective equipment (PPE). The toxicological properties of this specific deuterated compound have not been thoroughly investigated. Therefore, it should be handled as a potentially hazardous substance.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield. |
| Hand Protection | Use compatible chemical-resistant gloves. Inspect gloves prior to use. |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin contact. |
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The United States Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2] Pharmaceutical research laboratories are responsible for the proper identification, management, and disposal of chemical waste.[1][3]
Step 1: Waste Characterization
The first crucial step is to determine if the this compound waste is classified as hazardous.[3][4]
-
Review Safety Data Sheet (SDS): The SDS for the compound may provide specific disposal guidance. For 6-O-Desmethyl donepezil, the SDS suggests offering the material to a licensed hazardous material disposal company or incineration in a suitably equipped facility.
-
Check for Hazardous Characteristics: According to the EPA, a waste is hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4]
-
Consult P and U Lists: The EPA maintains lists of specific commercial chemical products that are considered hazardous waste when discarded (P and U lists).[5] While this compound is not explicitly listed, it is prudent to manage it as a hazardous waste due to its pharmaceutical nature and unknown toxicological profile.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[5]
-
Designated Waste Container: Use a dedicated, properly labeled container for this compound waste. The container must be made of a compatible material and have a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components mixed with it (e.g., solvents).
-
Accumulation: Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation and under the control of laboratory personnel.
Step 3: Arrange for Licensed Disposal
Disposal of hazardous chemical waste must be handled by a licensed and reputable waste disposal company.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department will have established procedures for the pickup and disposal of chemical waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor. This typically includes information on the chemical composition and quantity of the waste.
-
Transport: The hazardous waste will be transported by a licensed hauler to a permitted treatment, storage, and disposal facility (TSDF).[3][6]
Step 4: Final Disposal Method
The ultimate disposal method will be determined by the licensed waste disposal facility in accordance with regulatory requirements.
-
Incineration: High-temperature incineration in an EPA-approved facility is a common and effective method for destroying pharmaceutical waste. The SDS for a related compound suggests incineration with an afterburner and scrubber.
-
Landfill: In some cases, and after appropriate treatment, the waste may be disposed of in a hazardous waste landfill.
Never dispose of this compound down the drain or in the regular trash.[7]
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific policies and procedures and adhere to all applicable regulations.
References
Essential Safety and Logistical Guidance for Handling 6-O-Desmethyl donepezil-d7
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling and disposal of 6-O-Desmethyl donepezil-d7 (B2474475). Given that this is a pharmaceutical-related compound with potentially unknown potency, a cautious approach is paramount. The following procedures are based on best practices for handling potent active pharmaceutical ingredients (APIs). A thorough risk assessment should be conducted before commencing any work.
Hazard Identification and Risk Assessment
Key Hazards:
-
Potential for unknown pharmacological effects upon exposure.
-
Risk of inhalation of airborne particles.
-
Possible skin and eye irritation[2].
-
The toxicological properties have not been thoroughly investigated[2].
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling 6-O-Desmethyl donepezil-d7.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of generating aerosols or dust. Full-facepiece PAPRs can offer high protection factors[3][4]. |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory[3]. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as the primary respiratory protection for handling potent compounds[3]. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated or at regular intervals[3]. Gloves must be inspected before use[1]. |
| Body Protection | Disposable Coveralls | Opt for coveralls made from materials like Tyvek® or microporous film to provide protection against chemical splashes and dust[3][5]. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing[3]. | |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that create a complete seal around the eyes[1]. A face shield can be worn over goggles for additional protection[3]. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn within the designated handling area and removed before exiting[3]. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is critical for the safe handling of potent compounds. All manipulations of solid this compound should be performed within a certified chemical fume hood, ventilated balance enclosure, or a glove box to minimize the risk of inhalation[6].
1. Preparation:
-
Designate a specific and clearly marked area for handling the compound.
-
Ensure all necessary PPE is available and has been inspected.
-
Gather all required materials, including the compound, solvents, spatulas, weighing paper, and waste containers.
-
Have a decontamination solution readily available[3].
2. Weighing and Handling:
-
Perform all manipulations of the solid compound within a primary engineering control (e.g., chemical fume hood).
-
Use appropriate tools, such as spatulas, to handle the solid material and avoid creating dust[6].
-
When dissolving the compound, add the solvent to the weighed solid slowly to prevent splashing[6].
3. Post-Handling and Cleanup:
-
Decontaminate all work surfaces with a suitable cleaning agent.
-
Carefully remove and dispose of all contaminated PPE in the designated hazardous waste container[6].
4. Personal Hygiene:
-
Thoroughly wash hands and any potentially exposed skin with soap and water after removing PPE[3].
Disposal Plan
Proper disposal of waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Description | Containment | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., gloves, weigh boats, pipette tips, gowns). | Labeled and sealed plastic bag or container. | Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office[6]. |
| Liquid Waste | Solutions containing this compound and contaminated solvents. | Labeled, sealed, and chemically compatible waste container. | Collect in a designated hazardous waste container. Do not mix with incompatible waste streams[6]. |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects. | Puncture-resistant sharps container. | Dispose of in a designated sharps container for hazardous chemical waste[6]. |
All disposal must adhere to federal, state, and local regulations[2]. Maintain accurate records of all disposed hazardous waste[3].
Emergency Procedures
In case of accidental exposure, follow these first-aid measures and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[7].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Consult a physician[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1][7].
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key stages of the safe handling workflow and the logical relationship of safety controls for this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Hierarchy of Safety Controls for Potent Compounds.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. esschemco.com [esschemco.com]
- 3. benchchem.com [benchchem.com]
- 4. aiha.org [aiha.org]
- 5. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
